3-(Methyl(pentyl)amino)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
3-[methyl(pentyl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-3-4-5-7-10(2)8-6-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWXRULMHQZBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587383 | |
| Record name | N-Methyl-N-pentyl-beta-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625120-81-2 | |
| Record name | N-Methyl-N-pentyl-β-alanine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625120-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methyl(pentyl)amino)propanoic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625120812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-pentyl-beta-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(METHYL(PENTYL)AMINO)PROPANOIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7FT72BUU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: 3-(Methyl(pentyl)amino)propanoic acid hydrochloride
CAS Number: 625120-81-2
This technical guide provides an in-depth overview of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, synthesis, and primary applications.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its key properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 625120-81-2 | [1][2][3][4][5] |
| Molecular Formula | C₉H₂₀ClNO₂ | [1][2] |
| Molecular Weight | 209.71 g/mol | [1][2] |
| IUPAC Name | 3-[methyl(pentyl)amino]propanoic acid;hydrochloride | [1][2] |
| Melting Point | 99-103°C | [1] |
| Boiling Point | 299.2 °C at 760 mmHg | [3] |
| Flash Point | 134.7 °C | [3] |
| Solubility | Slightly soluble in Methanol and Water | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Assay | ≥99.0% | [1] |
| InChI Key | YDWXRULMHQZBEX-UHFFFAOYSA-N | [1][2] |
| Synonyms | 3-(N-Methyl-N-pentylamino)propionic Acid Hydrochloride, N-Methyl-N-pentyl-β-alanine Hydrochloride, Ibanic Acid Hydrochloride, Ibandronate Related Compound A | [2][6] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound involves a two-step process: a Michael addition followed by an Eschweiler-Clarke methylation and subsequent hydrolysis.[1][2][7]
Step 1: Michael Addition
This initial step involves the reaction of n-amylamine with an acrylate ester (such as ethyl acrylate) to form a 3-(pentylamino)propanoate intermediate.[1][7]
-
Reactants:
-
n-Amylamine
-
Acrylate ester (e.g., ethyl acrylate)
-
-
Procedure:
-
n-Amylamine and the acrylate ester are reacted, often without a solvent or in a suitable solvent like ethanol.
-
The reaction mixture is typically stirred at a controlled temperature, for instance, between 50-70°C, to facilitate the conjugate addition.[1]
-
The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the resulting 3-(pentylamino)propanoate intermediate is isolated.
-
Step 2: Eschweiler-Clarke Methylation and Hydrolysis
The intermediate from the Michael addition is then methylated and hydrolyzed to yield the final product.[1][7]
-
Reactants:
-
3-(Pentylamino)propanoate intermediate
-
Formaldehyde
-
Formic acid
-
Hydrochloric acid (for hydrolysis and salt formation)
-
-
Procedure:
-
The 3-(pentylamino)propanoate intermediate is treated with formaldehyde and formic acid.[1][7] This reaction is typically carried out at room temperature or under reflux.[1]
-
TLC is used to confirm the completion of the methylation reaction.[1]
-
Once the methylation is complete, the reaction mixture is concentrated under reduced pressure.[7]
-
6M Hydrochloric acid is added, and the mixture is refluxed for 9-10 hours to hydrolyze the ester to the carboxylic acid and form the hydrochloride salt.[1][7]
-
The final product, this compound, is then isolated, typically as a white solid.[7]
-
Below is a diagram illustrating the synthesis workflow.
Caption: Synthesis workflow for this compound.
Application in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of Ibandronate Sodium (CAS 138926-19-9).[1] Ibandronate is a nitrogen-containing bisphosphonate used in the treatment of osteoporosis and other bone diseases.[2] The structural backbone provided by this compound is a key component in the construction of the final active pharmaceutical ingredient.[1]
Biological Activity and Mechanism of Action
As a synthetic intermediate, this compound is not intended for direct therapeutic use, and its specific mechanism of action has not been a primary focus of research.[1] Its biological relevance is understood in the context of its end product, ibandronate. Ibandronate functions by binding to hydroxyapatite in bone and inhibiting osteoclast activity, which in turn reduces bone resorption and helps to increase bone density.[1][2] Any discussion of signaling pathways would therefore pertain to the downstream effects of ibandronate on osteoclasts, rather than this intermediate compound itself.
Safety and Handling
This compound may cause skin irritation, serious eye damage, and may have specific target organ toxicity.[1] It is intended for research use only and not for human or veterinary use.[1] Users should consult the Safety Data Sheet (SDS) before handling.
The logical relationship for its primary use is depicted in the diagram below.
Caption: Role as an intermediate in Ibandronate Sodium synthesis.
References
- 1. This compound, CAS 625120-81-2 [benchchem.com]
- 2. Buy this compound | 625120-81-2 | > 95% [smolecule.com]
- 3. This compound|lookchem [lookchem.com]
- 4. 625120-81-2|this compound|BLD Pharm [bldpharm.com]
- 5. store.usp.org [store.usp.org]
- 6. 3-(N-Methylpentylamino)propionic acid hydrochloride | 625120-81-2 [amp.chemicalbook.com]
- 7. CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method - Google Patents [patents.google.com]
Technical Guide to the Physical Properties of Ibanic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical properties of Ibanic Acid Hydrochloride. It is important to note that Ibanic Acid Hydrochloride is also known by several synonyms, including 3-(Methyl(pentyl)amino)propanoic acid hydrochloride, Ibandronate Related Compound A, and Ibandronate EP Impurity A.[1] This compound is recognized primarily as a key intermediate in the synthesis of Ibandronate Sodium, a nitrogen-containing bisphosphonate used in the treatment of osteoporosis and other bone-related diseases.[2][3] While the therapeutic focus is on Ibandronate, understanding the physicochemical properties of its intermediates and related compounds is crucial for drug development, synthesis optimization, and quality control.
Physical and Chemical Properties
Ibanic Acid Hydrochloride is a white to off-white crystalline solid.[2][3] It is an organic compound that is hygroscopic, readily absorbing moisture from the atmosphere, a common characteristic of amino acid hydrochloride salts.[2]
Data Summary
The quantitative physical and chemical properties of Ibanic Acid Hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀ClNO₂ | [2][3][4][5][6][7] |
| Molecular Weight | 209.71 g/mol | [2][3][4][5][6][7] |
| Melting Point | 99-103 °C | [3] |
| 101-103 °C | [2][8] | |
| Boiling Point | 299.2 °C at 760 mmHg | [8] |
| Flash Point | 134.7 °C | [8] |
| Solubility | Slightly soluble in Methanol and Water | [8] |
| Vapor Pressure | 0.000102 mmHg at 25°C | [8] |
| LogP | 2.38510 | [8] |
| pKa | Not explicitly found in searches. | |
| Appearance | White to off-white crystalline solid | [2][3] |
| Hydrogen Bond Donor Count | 2 | [5][8] |
| Hydrogen Bond Acceptor Count | 3 | [5][8] |
| Rotatable Bond Count | 7 | [5][8] |
| Heavy Atom Count | 13 | [5][8] |
| Topological Polar Surface Area | 40.5 Ų | [5][9] |
| Complexity | 126 | [8][9] |
Experimental Protocols
Melting Point Determination (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.[10]
-
Sample Preparation: A small amount of dry Ibanic Acid Hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.[11] The tube is then tapped gently to ensure the sample is compact at the sealed end.[11][12]
-
Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.[11]
-
For an unknown sample, a rapid heating rate (10-20 °C per minute) is used to determine an approximate melting range.[12]
-
A second, more precise measurement is then performed with a fresh sample. The apparatus is heated at a medium rate to about 20 °C below the approximate melting point.[11]
-
The heating rate is then slowed to approximately 1-2 °C per minute.[11][12]
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range. For a pure substance, this range is typically narrow.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.[13]
-
Preparation: An excess amount of Ibanic Acid Hydrochloride is added to a known volume of the solvent (e.g., water, methanol) in a flask.[13]
-
Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
-
Sample Analysis:
-
The solution is allowed to stand to let undissolved solid settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any solid particles.
-
The concentration of Ibanic Acid Hydrochloride in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
-
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
pKa Determination
The pKa of a compound can be determined by various methods, including potentiometric titration and spectrophotometry.[14]
-
Potentiometric Titration:
-
A solution of Ibanic Acid Hydrochloride of known concentration is prepared.
-
A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is the pH at which half of the acid has been neutralized.[14]
-
-
UV-Vis Spectrophotometry:
-
This method is suitable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.[14]
-
The absorbance of a solution of Ibanic Acid Hydrochloride is measured at a fixed wavelength over a range of pH values.
-
The pKa is determined by analyzing the change in absorbance as a function of pH.[14]
-
-
NMR Spectroscopy:
Context: Mechanism of Action of Ibandronic Acid
As Ibanic Acid Hydrochloride is an intermediate in the synthesis of Ibandronic Acid, understanding the mechanism of action of the active pharmaceutical ingredient provides crucial context for researchers. Ibandronic acid is a nitrogen-containing bisphosphonate that inhibits osteoclast-mediated bone resorption.[17][18][19]
The primary molecular target of ibandronic acid is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[18][19][20] Inhibition of FPPS in osteoclasts prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[17][21] These molecules are essential for the post-translational modification (prenylation) of small GTPase signaling proteins (e.g., Ras, Rho, Rac).[17] The disruption of this process leads to impaired osteoclast function and survival, ultimately inducing apoptosis and reducing bone resorption.[18][19] This leads to an increase in bone mineral density.[18]
Signaling Pathway of Ibandronic Acid
The following diagram illustrates the mechanism of action of Ibandronic Acid within an osteoclast.
Caption: Mechanism of action of Ibandronic Acid in osteoclasts.
References
- 1. veeprho.com [veeprho.com]
- 2. Buy this compound | 625120-81-2 | > 95% [smolecule.com]
- 3. This compound, CAS 625120-81-2 [benchchem.com]
- 4. pKa values in organic chemistry – Making maximum use of the available data | Semantic Scholar [semanticscholar.org]
- 5. 3-(N-Methylpentylamino)Propionic Acid HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. dev.klivon.com [dev.klivon.com]
- 7. Ibandronate Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 8. lookchem.com [lookchem.com]
- 9. 3-(N-Methylpentylamino)propionic acid hydrochloride | C9H20ClNO2 | CID 16726423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. thinksrs.com [thinksrs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. scielo.br [scielo.br]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Ibandronic acid - Wikipedia [en.wikipedia.org]
- 18. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Ibandronate Sodium? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Methyl(pentyl)amino)propanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride, a key intermediate in the synthesis of pharmacologically active molecules. This document details its molecular structure, physicochemical properties, synthesis methodologies, and its role in pharmaceutical development. All quantitative data is presented in structured tables, and key experimental protocols are outlined. Visual diagrams are provided to illustrate synthetic pathways and logical relationships, adhering to specified formatting guidelines for clarity and accessibility to a scientific audience.
Introduction
This compound, also known as Ibanic Acid Hydrochloride, is a substituted amino acid derivative of significant interest in medicinal chemistry and pharmaceutical sciences.[1][2] Its primary recognition comes from its crucial role as a precursor in the manufacturing of Ibandronate Sodium, a potent nitrogen-containing bisphosphonate used in the treatment of osteoporosis and other bone-related diseases.[1][3] The molecular structure, featuring a tertiary amine and a carboxylic acid moiety, imparts specific chemical reactivity and biological relevance to this compound. This guide aims to consolidate the available technical information on this compound to support research and development activities.
Molecular Structure and Chemical Identity
The fundamental structure of this compound consists of a propanoic acid backbone with a methyl and a pentyl group attached to the nitrogen atom at the 3-position. The compound is supplied as a hydrochloride salt.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-[methyl(pentyl)amino]propanoic acid;hydrochloride[1][2] |
| CAS Number | 625120-81-2[1][4] |
| Molecular Formula | C₉H₂₀ClNO₂[1][3] |
| Molecular Weight | 209.71 g/mol [1][3] |
| Canonical SMILES | CCCCCN(C)CCC(=O)O.Cl[1][2] |
| InChI | InChI=1S/C9H19NO2.ClH/c1-3-4-5-7-10(2)8-6-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H[1][2] |
| InChI Key | YDWXRULMHQZBEX-UHFFFAOYSA-N[1][2] |
| Synonyms | 3-(N-Methyl-N-pentylamino)propionic Acid Hydrochloride, N-Methyl-N-pentyl-β-alanine Hydrochloride, Ibanic Acid Hydrochloride, Ibandronate Related Compound A[1][2] |
Physicochemical Properties
This compound is typically a white to off-white crystalline solid.[1][3] It is known to be hygroscopic, readily absorbing moisture from the air, a common characteristic of amino acid hydrochloride salts.[1]
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 101-103°C[1][4] |
| Boiling Point | 299.2 °C at 760 mmHg[4] |
| Solubility | Slightly soluble in Methanol and Water[4] |
| Vapor Pressure | 0.000102 mmHg at 25°C[4] |
| Flash Point | 134.7 °C[4] |
| LogP | 2.38510[4] |
| PSA | 40.54000[4] |
| Hydrogen Bond Donor Count | 2[4][5] |
| Hydrogen Bond Acceptor Count | 3[4][5] |
| Rotatable Bond Count | 7[4][5] |
| Exact Mass | 209.1182566[4][5] |
| Heavy Atom Count | 13[4][5] |
| Complexity | 126[4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common and industrially applicable method involves a multi-step process.
General Synthesis Pathway
A prevalent synthetic route involves the Michael addition of an amine to an acrylate, followed by N-methylation and subsequent formation of the hydrochloride salt.
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol (Representative)
The following protocol is a representative example based on described synthetic methods.[6][7]
Step 1: Synthesis of 3-(N-pentylamino)propionate
-
In a reaction vessel, combine n-amylamine and an acrylate (e.g., methyl acrylate) in a suitable solvent. The acrylate is typically used in excess.
-
Stir the reaction mixture at a controlled temperature (e.g., ambient temperature or slightly elevated) until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, add water to the reaction mixture and adjust the pH to acidic conditions (pH 2-7) to separate the organic phase.
-
Extract the aqueous phase with an organic solvent to remove excess acrylate.
-
Adjust the pH of the aqueous phase to basic conditions (pH 8-14) and extract the product, 3-(N-pentylamino)propionate, with an organic solvent.
-
Concentrate the organic extracts to yield the intermediate product.
Step 2: N-Methylation and Hydrochloride Salt Formation
-
Dissolve the 3-(N-pentylamino)propionate in a suitable solvent.
-
Add formic acid and formaldehyde to the solution.
-
Heat the reaction mixture to reflux and maintain for a period sufficient for the completion of the N-methylation reaction.
-
After cooling, treat the reaction mixture with hydrochloric acid to precipitate the hydrochloride salt.
-
Isolate the solid product by filtration, wash with a suitable solvent (e.g., acetone), and dry under vacuum to yield this compound.
Role in Ibandronate Synthesis
The primary application of this compound is as a key starting material in the synthesis of Ibandronate Sodium.
Caption: Workflow for the synthesis of Ibandronate Sodium from the title compound.
Ibandronate functions by inhibiting osteoclast-mediated bone resorption, thereby helping to maintain bone density.[1] The structural features of this compound are essential for the construction of the final bisphosphonate structure of Ibandronate.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound.
Table 3: NMR Spectroscopic Data (Representative Chemical Shifts)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | 0.9 - 1.0 | Triplet | Terminal CH₃ of pentyl group[1] |
| 1.2 - 1.7 | Multiplet | CH₂ protons of pentyl chain[1] | |
| ¹³C NMR | 170 - 175 | Singlet | Carboxyl carbon (C=O)[1] |
| 55 - 65 | Singlet | N-CH₂ carbon[1] | |
| 40 - 45 | Singlet | N-CH₃ carbon[1] |
Fourier Transform Infrared (FT-IR) Spectroscopy: A characteristic carbonyl stretch is observed at approximately 1700 cm⁻¹, which provides additional confirmation of the carboxylic acid functional group.[1]
Biological Activity and Applications
The biological significance of this compound is intrinsically linked to its role as an intermediate for Ibandronate. While the compound itself is not the active therapeutic agent, its structure is a key determinant for the pharmacological activity of the final drug product. Ibandronate binds to hydroxyapatite in bone tissue and inhibits the activity of osteoclasts, the cells responsible for bone degradation.[1][3]
Beyond its use in Ibandronate synthesis, this compound can serve as a versatile building block in the synthesis of other novel chemical entities for drug discovery and development.
Safety and Handling
This compound should be handled with appropriate personal protective equipment in a well-ventilated area. It may cause skin and eye irritation.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a well-characterized chemical compound with significant industrial importance, primarily as a key intermediate in the synthesis of Ibandronate Sodium. This guide has provided a detailed overview of its chemical and physical properties, synthesis, and applications. The structured presentation of data and protocols aims to facilitate its use in research and pharmaceutical development.
References
- 1. Buy this compound | 625120-81-2 | > 95% [smolecule.com]
- 2. 3-(N-Methylpentylamino)propionic acid hydrochloride | C9H20ClNO2 | CID 16726423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CAS 625120-81-2 [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. 3-(N-Methylpentylamino)Propionic Acid HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
N-methyl-N-pentyl-beta-alanine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N-pentyl-beta-alanine hydrochloride is a key chemical intermediate, primarily recognized for its role in the synthesis of Ibandronate, a potent bisphosphonate used in the treatment of osteoporosis and other bone-related diseases.[1][2] This guide provides a detailed overview of its chemical properties, synthesis, and applications, with a focus on technical information relevant to researchers and professionals in the field of drug development.
Chemical Properties and Structure
N-methyl-N-pentyl-beta-alanine hydrochloride is the hydrochloride salt of N-methyl-N-pentyl-beta-alanine. Its chemical structure consists of a propanoic acid backbone with a methyl and a pentyl group attached to the nitrogen atom at the beta position.
| Property | Value | Source |
| Chemical Formula | C₉H₂₀ClNO₂ | Sigma-Aldrich |
| CAS Number | 625120-81-2 | Midas Pharma[2] |
| Synonyms | 3-(N-methyl-N-pentylamino)propionic acid hydrochloride, Ibandronate Related Compound A | Sigma-Aldrich, WO/2009/093258[3] |
Synthesis of N-methyl-N-pentyl-beta-alanine Hydrochloride
The synthesis of N-methyl-N-pentyl-beta-alanine hydrochloride is a critical step in the production of Ibandronate sodium. Several synthetic routes have been described, primarily in patent literature. A common pathway involves the reaction of pentylamine with an acrylate derivative, followed by methylation and hydrolysis.
Experimental Protocol: Synthesis via N-pentyl-β-alanine ethyl ester
This method, described in patent WO/2009/093258, outlines a two-step process to yield the target compound.[3]
Step 1: Synthesis of N-pentyl-β-alanine ethyl ester
-
Pentylamine is reacted with ethyl acrylate. The specific reaction conditions, such as solvent and temperature, are not detailed in the abstract. This reaction results in the formation of N-pentyl-β-alanine ethyl ester.
Step 2: Methylation of N-pentyl-β-alanine ethyl ester
-
The N-pentyl-β-alanine ethyl ester is then methylated to produce N-methyl-N-pentyl-β-alanine ethyl ester.
Step 3: Hydrolysis and Hydrochloride Salt Formation
-
The resulting N-methyl-N-pentyl-β-alanine ethyl ester undergoes hydrolysis to yield the free acid, 3-(N-methyl-N-pentylamino)propionic acid.
-
Subsequent treatment with hydrochloric acid affords the final product, N-methyl-N-pentyl-beta-alanine hydrochloride.[3]
Caption: Synthesis of N-methyl-N-pentyl-beta-alanine hydrochloride.
Role in Ibandronate Synthesis
N-methyl-N-pentyl-beta-alanine hydrochloride serves as a crucial precursor in the synthesis of Ibandronate sodium, a nitrogen-containing bisphosphonate. The overall workflow involves the bisphosphorylation of N-methyl-N-pentyl-beta-alanine hydrochloride.
Experimental Protocol: Synthesis of Ibandronate Sodium
As outlined in patent WO/2009/093258, the final steps of Ibandronate synthesis are as follows:[3]
-
Bisphosphorylation: N-methyl-N-pentyl-beta-alanine hydrochloride is reacted with phosphorous acid and phosphorous trichloride.
-
Hydrolysis: The reaction mixture is then hydrolyzed.
-
Salt Formation: Subsequent treatment with a base, such as sodium hydroxide, leads to the formation of Ibandronate monosodium monohydrate.
Caption: Workflow for Ibandronate Sodium Synthesis.
Conclusion
N-methyl-N-pentyl-beta-alanine hydrochloride is a vital building block in the pharmaceutical industry, specifically for the synthesis of Ibandronate. Understanding its synthesis and chemical properties is essential for researchers and professionals involved in the development and manufacturing of this important therapeutic agent. The synthetic pathways, while established in patent literature, offer opportunities for further process optimization and development of more efficient and environmentally friendly methods.
References
Navigating the Physicochemical Landscape of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on 3-(Methyl(pentyl)amino)propanoic acid hydrochloride, a key intermediate in the synthesis of the bisphosphonate drug Ibandronate.[1][2] This document collates known physicochemical properties, outlines a detailed synthetic pathway, and presents a generalized experimental protocol for solubility determination in the absence of specific published data for this compound.
Core Physicochemical Properties
This compound is a white to off-white crystalline solid.[3] It is recognized as a crucial building block in pharmaceutical manufacturing, particularly for drugs targeting bone resorption.[1][3]
Solubility Data
| Solvent | Quantitative Solubility | Qualitative Description |
| Water | Data not available | Slightly Soluble[4] |
| Methanol | Data not available | Slightly Soluble[4] |
Synthesis and Experimental Protocols
The synthesis of this compound is a well-documented two-step process. This section details the synthetic route and provides a generalized protocol for solubility assessment.
Synthetic Workflow
The primary synthetic route involves a Michael addition followed by an Eschweiler-Clarke reaction.
Caption: Synthetic pathway of this compound.
Experimental Protocol: Solubility Determination (General Method)
In the absence of a specific published protocol for this compound, the following is a generalized procedure for determining the aqueous solubility of an amine hydrochloride salt, adapted from standard methodologies for biopharmaceutics classification.
Objective: To determine the equilibrium solubility of this compound in water.
Materials:
-
This compound
-
Purified water (USP grade or equivalent)
-
Shake-flask apparatus or orbital shaker with temperature control
-
Analytical balance
-
pH meter
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Stock Solution and Calibration Curve:
-
Accurately weigh a known amount of the compound and dissolve it in a known volume of water to prepare a stock solution.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.
-
Analyze the calibration standards using a validated HPLC method to generate a calibration curve.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of water in a sealed flask. The excess solid should be clearly visible.
-
Place the flask in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).
-
Allow the suspension to equilibrate for a predetermined period (e.g., 24-48 hours). Preliminary studies may be needed to determine the time to reach equilibrium.
-
At various time points (e.g., 4, 8, 12, 24, 48 hours), withdraw an aliquot of the suspension.
-
Immediately centrifuge the aliquot to separate the solid from the supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the clear filtrate with water to a concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Equilibrium is reached when consecutive measurements show no significant change in concentration.
-
-
Data Analysis:
-
Use the calibration curve to determine the concentration of the compound in the diluted samples.
-
Calculate the solubility of the compound in water (e.g., in mg/mL or g/L) by accounting for the dilution factor.
-
Biological Context and Signaling Pathways
As a synthetic intermediate, this compound is not expected to have a defined signaling pathway or direct biological target. Its significance lies in its role as a precursor to Ibandronate. Ibandronate, the final active pharmaceutical ingredient, functions by inhibiting farnesyl pyrophosphate synthase, an enzyme in the mevalonate pathway, which is crucial for the survival of osteoclasts, the cells responsible for bone resorption. The inhibitory action of Ibandronate on osteoclasts leads to a decrease in bone turnover and an increase in bone mineral density.
Caption: Role of the compound as an intermediate leading to a therapeutic effect.
References
The Synthesis of Ibandronate Intermediate III: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Ibandronate Intermediate III, chemically known as 3-[N-(methylpentyl)amino]propionic acid. This key intermediate is crucial in the manufacturing of Ibandronic acid, a potent bisphosphonate used for the treatment of osteoporosis and other bone-related diseases. This document outlines various synthetic pathways, details experimental protocols, and presents quantitative data to facilitate comparison and process optimization.
Introduction to Ibandronate and its Key Intermediate
Ibandronic acid, [1-hydroxy-3-(N-methyl-N-pentylamino)propylidene]bis(phosphonic acid), is a third-generation nitrogen-containing bisphosphonate.[1][2] Its therapeutic efficacy is intrinsically linked to its molecular structure, which is assembled from the pivotal precursor, 3-[N-(methylpentyl)amino]propionic acid (Intermediate III). The synthesis of this intermediate is a critical step in the overall production of Ibandronate, and various routes have been developed to optimize yield, purity, and industrial scalability.[3][4][5]
Synthetic Pathways to Ibandronate Intermediate III
Several synthetic strategies for Intermediate III have been reported, primarily revolving around the formation of the N-methyl-N-pentylamino group and its subsequent attachment to a three-carbon propionic acid chain. The most common approaches are detailed below.
Pathway A: From N-Methyl-N-pentylamine
One of the most direct routes involves the reaction of N-methyl-N-pentylamine with a suitable three-carbon electrophile. A common method utilizes methyl acrylate, which undergoes a Michael addition with the secondary amine to form the corresponding methyl ester. This ester is then hydrolyzed to yield Intermediate III.[3][4] An alternative approach, avoiding the use of the volatile and polymerizable methyl acrylate, employs methyl 3-bromopropionate as the alkylating agent.[4][6]
Diagram: Synthesis of Intermediate III from N-Methyl-N-pentylamine
Caption: Alternative routes from N-Methyl-N-pentylamine to Intermediate III.
Pathway B: From N-Methylbenzylamine
An alternative strategy begins with N-methylbenzylamine, which is first alkylated with 1-bromopentane to form N-methyl-N-pentylbenzylamine. The benzyl group is subsequently removed via catalytic hydrogenation to yield N-methyl-N-pentylamine. This secondary amine is then reacted with methyl 3-halopropionate and hydrolyzed to afford Intermediate III.[4][5]
Diagram: Synthesis of Intermediate III from N-Methylbenzylamine
Caption: Multi-step synthesis of Intermediate III starting from N-Methylbenzylamine.
Pathway C: From Acrylonitrile
A distinct route involves the initial reaction of acrylonitrile with methylamine to produce 3-(methylamino)propionitrile. This intermediate is then reacted with 1-bromopentane to give 3-(N-methyl-N-pentylamino)propionitrile. Subsequent hydrolysis of the nitrile group yields Intermediate III.[1][7]
Diagram: Synthesis of Intermediate III from Acrylonitrile
Caption: Synthesis of Intermediate III via a nitrile intermediate.
Conversion of Intermediate III to Ibandronate
The final stage in the synthesis of Ibandronic acid involves the bisphosphorylation of Intermediate III. This is typically achieved by reacting the amino acid with a mixture of phosphorous acid and a phosphorus halide, such as phosphorus trichloride or phosphorus oxychloride, in a suitable solvent.[3][6][8] The reaction is followed by hydrolysis to yield Ibandronic acid.
Diagram: Conversion of Intermediate III to Ibandronic Acid
References
- 1. CN101279985B - Synthetic method of ibandronate - Google Patents [patents.google.com]
- 2. WO2007127249A1 - Crystalline forms of ibandronic acid and processes for preparation thereof - Google Patents [patents.google.com]
- 3. EP2038291B1 - Process for the synthesis of ibandronate sodium - Google Patents [patents.google.com]
- 4. US8178712B2 - Process for the synthesis of Ibandronate sodium - Google Patents [patents.google.com]
- 5. WO2008035367A2 - Process for the synthesis of ibandronate sodium - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2012007021A1 - Process for the preparation of 3-(n-methyl-n-pentyl)amino-1-hydroxypropane-1,1-diphosphonic acid salt or derivatives thereof - Google Patents [patents.google.com]
- 8. Rational Synthesis of Ibandronate and Alendronate: Ingenta Connect [ingentaconnect.com]
An In-depth Technical Guide to 3-(Methyl(pentyl)amino)propanoic Acid Hydrochloride: Synthesis, Properties, and Role as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride, a crucial intermediate in the synthesis of the third-generation bisphosphonate, ibandronate sodium. The document details the historical context of its development, its physicochemical properties, and a thorough examination of its chemical synthesis. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.
Introduction and Historical Context
This compound, also known as Ibandronate Related Compound A, is a synthetic β-amino acid derivative.[1] Its discovery and development are intrinsically linked to the advancements in bisphosphonate chemistry for the treatment of bone disorders. The emergence of nitrogen-containing bisphosphonates, such as ibandronate, in the late 20th century necessitated the development of efficient synthetic routes for their key building blocks. This compound emerged as a critical precursor for the construction of the ibandronate molecule, which is widely used in the management of osteoporosis.[1] While the exact date of its first synthesis is not prominently documented, its existence is a direct result of the process development for ibandronate sodium by companies such as Hoffmann-La Roche. The synthesis of this intermediate represents a convergence of β-amino acid chemistry and industrial pharmaceutical manufacturing.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] It is known to be hygroscopic, a common characteristic of amino acid hydrochloride salts.[1]
Quantitative Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 625120-81-2 | [1] |
| Molecular Formula | C₉H₂₀ClNO₂ | [1] |
| Molecular Weight | 209.71 g/mol | [1] |
| Melting Point | 101-103 °C | [1][2] |
| Boiling Point | 299.2 °C at 760 mmHg | [2] |
| Flash Point | 134.7 °C | [2] |
| Solubility | Slightly soluble in water and methanol. | [2] |
| LogP | 2.38510 | [2] |
| Vapor Pressure | 0.000102 mmHg at 25°C | [2] |
Spectroscopic Data
While specific spectra are not widely published in peer-reviewed journals, the expected spectral characteristics are as follows:
| Spectroscopy | Expected Peaks | Reference |
| ¹H NMR | - 0.9-1.0 ppm (triplet): Terminal methyl group of the pentyl chain. - 1.2-1.7 ppm (multiplets): Methylene protons of the pentyl chain. | [1] |
| ¹³C NMR | - 170-175 ppm: Carboxyl carbon. - 55-65 ppm: N-CH₂ carbon. - 40-45 ppm: N-CH₃ carbon. | [1] |
| IR | - 2700-3000 cm⁻¹: NH⁺ stretching. - 1650-1750 cm⁻¹: C=O stretching. | [1] |
Chemical Synthesis
The most common and industrially scalable synthesis of this compound is a multi-step process. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are synthesized from publicly available patent literature to provide a detailed methodology for the synthesis.
Step 1: Michael Addition to form 3-(N-Pentylamino)propionate
-
To a reaction vessel, add n-amylamine.
-
Slowly add an acrylate (e.g., methyl acrylate or ethyl acrylate) to the n-amylamine, maintaining the temperature at or below room temperature. The weight ratio of acrylate to n-amylamine is typically between 1:1 and 2:1.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the crude 3-(N-pentylamino)propionate can be used directly in the next step or purified.
Step 2: Eschweiler-Clarke Methylation to form 3-(Methyl(pentyl)amino)propanoate
-
To the crude 3-(N-pentylamino)propionate, add formaldehyde and formic acid. The weight ratio of formaldehyde and formic acid to the propionate intermediate is typically between 1:1 and 2:1 for each.
-
The reaction mixture is heated to reflux and stirred overnight.
-
Reaction completion is monitored by TLC.
-
After completion, the reaction mixture is concentrated under reduced pressure to remove excess reagents and solvent.
Step 3: Hydrolysis and Hydrochloride Salt Formation
-
To the residue from the previous step, add 6M hydrochloric acid.
-
The mixture is heated to reflux for 9-10 hours to ensure complete hydrolysis of the ester.
-
The completion of the hydrolysis is monitored by TLC.
-
After cooling, the solution is filtered.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization to obtain a white solid of this compound with a purity of >99%. An overall yield of approximately 87% has been reported for this final step in patent literature.
Role in Ibandronate Synthesis and Mechanism of Action
This compound is a pivotal intermediate in the synthesis of ibandronate sodium. The propanoic acid backbone and the tertiary amine are essential structural features that are further elaborated to create the final active pharmaceutical ingredient.
The subsequent step in the synthesis involves the bisphosphorylation of the amino acid intermediate, typically using a mixture of phosphorous acid and phosphorus trichloride, followed by hydrolysis and salt formation to yield ibandronate sodium.
Ibandronate, the final product, functions by inhibiting osteoclast-mediated bone resorption. It adsorbs to hydroxyapatite in the bone matrix and inhibits farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway within osteoclasts. This disruption of the mevalonate pathway leads to osteoclast apoptosis and a reduction in bone turnover. The signaling pathway is illustrated below.
Caption: Ibandronate's inhibitory effect on the mevalonate pathway in osteoclasts.
Applications in Research and Development
Beyond its primary role in manufacturing, this compound serves other purposes in a research and development setting:
-
Reference Standard: It is used as a reference standard in analytical chemistry for the development and validation of methods to detect and quantify impurities in ibandronate sodium.
-
Process Optimization: The synthesis of this intermediate is a key area for process optimization to improve the overall yield and cost-effectiveness of ibandronate manufacturing.
-
Impurity Profiling: As a known related compound, it is crucial for the impurity profiling of the final drug product, a regulatory requirement for pharmaceuticals.
Conclusion
This compound is a well-characterized molecule that plays an indispensable role in the production of the important anti-osteoporotic drug, ibandronate. This guide has provided a detailed overview of its history, physicochemical properties, and synthesis, offering valuable insights for professionals engaged in pharmaceutical research and development. The provided experimental protocols and pathway diagrams serve as a practical resource for further investigation and application of this key intermediate.
References
Technical Guide: Spectroscopic Data for Ibanic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibanic Acid Hydrochloride, chemically known as 3-(methyl(pentyl)amino)propanoic acid hydrochloride, is a key intermediate and a known impurity in the synthesis of Ibandronate, a potent bisphosphonate used in the treatment of osteoporosis. As a critical related compound, the thorough characterization of Ibanic Acid Hydrochloride is essential for quality control, impurity profiling, and regulatory compliance in the pharmaceutical industry. This document provides a comprehensive overview of the spectroscopic data for Ibanic Acid Hydrochloride, complete with detailed experimental protocols and workflow visualizations.
Chemical Structure and Properties
-
Chemical Name: this compound
-
Synonyms: Ibandronate Related Compound A, Ibandronate EP Impurity A
-
CAS Number: 625120-81-2
-
Molecular Formula: C₉H₂₀ClNO₂
-
Molecular Weight: 209.71 g/mol
-
Melting Point: 101-103°C
Spectroscopic Data
The following sections present representative spectroscopic data for Ibanic Acid Hydrochloride. This data is compiled based on the known chemical structure and typical values observed for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 12.5 (br s) | Broad Singlet | 1H | COOH |
| 10.8 (br s) | Broad Singlet | 1H | N-H⁺ |
| 3.45 (t, J=7.8 Hz) | Triplet | 2H | N-CH₂-CH₂-COOH |
| 3.15 (t, J=7.5 Hz) | Triplet | 2H | N-CH₂-(CH₂)₃-CH₃ |
| 2.95 (s) | Singlet | 3H | N-CH₃ |
| 2.80 (t, J=7.8 Hz) | Triplet | 2H | CH₂-COOH |
| 1.70 (quint, J=7.5 Hz) | Quintet | 2H | N-CH₂-CH₂-(CH₂)₂-CH₃ |
| 1.30 (m) | Multiplet | 4H | -(CH₂)₂-CH₃ |
| 0.90 (t, J=7.2 Hz) | Triplet | 3H | -CH₃ |
3.1.2. ¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 172.5 | C=O (Carboxylic Acid) |
| 55.8 | N-CH₂ (Pentyl) |
| 50.2 | N-CH₂ (Propanoic) |
| 42.1 | N-CH₃ |
| 31.5 | CH₂-COOH |
| 28.7 | N-CH₂-CH₂ (Pentyl) |
| 25.9 | CH₂-CH₂-CH₃ (Pentyl) |
| 22.3 | CH₂-CH₃ (Pentyl) |
| 13.9 | -CH₃ (Pentyl) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2955 - 2850 | Strong | C-H stretch (alkane) |
| 2700 - 2500 | Broad | O-H stretch (carboxylic acid dimer) |
| 2450 | Medium | N-H⁺ stretch (amine hydrochloride) |
| 1715 | Strong | C=O stretch (carboxylic acid) |
| 1465 | Medium | C-H bend (alkane) |
| 1210 | Medium | C-O stretch (carboxylic acid) |
| 1100 | Medium | C-N stretch |
| 930 | Broad | O-H bend (carboxylic acid dimer) |
Mass Spectrometry (MS)
| m/z | Ion Type |
|---|---|
| 174.15 | [M+H]⁺ (of free base) |
| 196.13 | [M+Na]⁺ (of free base) |
Experimental Protocols
The following are general experimental protocols for the acquisition of spectroscopic data for a solid organic compound like Ibanic Acid Hydrochloride.
NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of Ibanic Acid Hydrochloride is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
Reference: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: The solvent peak of DMSO-d₆ is used as an internal reference (δ = 39.52 ppm).
-
FT-IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition:
-
A background spectrum of a blank KBr pellet is first recorded.
-
The sample pellet is then placed in the sample holder, and the spectrum is recorded.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Mass Spectrometry
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source.
-
Sample Preparation: A dilute solution of Ibanic Acid Hydrochloride is prepared in a suitable solvent mixture (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1-10 µg/mL.
-
LC-MS Analysis:
-
Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
Scan Range: m/z 50-500.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and any characteristic fragment ions.
-
Workflow and Process Visualization
The following diagram illustrates a typical workflow for the characterization of a chemical reference standard such as Ibanic Acid Hydrochloride.
References
Unraveling the Functional Profile of 3-(Methyl(pentyl)amino)propanoic Acid Hydrochloride: A Technical Overview
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core mechanism of action of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride. This document synthesizes the available scientific literature to provide an in-depth understanding of its biological functions, supported by experimental context and visual representations of key pathways.
Introduction
This compound, also identified as N-Methyl-N-pentyl-β-alanine hydrochloride or Ibanic Acid Hydrochloride, is a chemical entity primarily recognized for its crucial role as a synthetic intermediate in the pharmaceutical industry.[1][2] Specifically, it is a key building block in the production of ibandronate sodium, a potent nitrogen-containing bisphosphonate medication utilized in the management of osteoporosis and other bone-related disorders.[1][2] While direct and extensive research on the specific mechanism of action of this compound is limited, its biological activity is inferred from its structural relationship and function as a precursor to ibandronate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in both chemical synthesis and biological assays.
| Property | Value | Reference |
| CAS Number | 625120-81-2 | [1][2][3] |
| Molecular Formula | C₉H₂₀ClNO₂ | [1] |
| Molecular Weight | 209.71 g/mol | [1] |
| Melting Point | 99-103°C | [2] |
| Solubility | Slightly soluble in Methanol and Water | [3] |
| Appearance | White to off-white crystalline powder | [2] |
Inferred Mechanism of Action: Inhibition of Osteoclast Activity
The principal mechanism of action attributed to this compound is derived from the well-characterized pharmacology of ibandronate.[1][2] Nitrogen-containing bisphosphonates, like ibandronate, are potent inhibitors of bone resorption.[1][2] They achieve this by disrupting the function of osteoclasts, the cells responsible for bone breakdown. The proposed mechanism involves the following key steps:
-
Binding to Hydroxyapatite: The compound is thought to bind to hydroxyapatite, the mineral component of bone, particularly at sites of active bone resorption.[1][2]
-
Inhibition of the Mevalonate Pathway: It is hypothesized that, like ibandronate, the compound inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.
-
Disruption of Protein Prenylation: The inhibition of FPPS leads to a decrease in the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are critical for the post-translational modification (prenylation) of small GTP-binding proteins.
-
Induction of Osteoclast Apoptosis: The disruption of the function of these essential proteins interferes with vital cellular processes in osteoclasts, including cytoskeletal arrangement, membrane ruffling, and vesicular trafficking, ultimately leading to apoptosis (programmed cell death) of the osteoclasts.
This cascade of events results in a reduction in the rate of bone resorption, thereby helping to preserve bone mass and strength.
References
Methodological & Application
Synthesis of 3-(Methyl(pentyl)amino)propanoic Acid Hydrochloride: A Detailed Application Note and Protocol via Michael Addition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride, a key intermediate in the production of various pharmaceuticals, notably Ibandronate Sodium.[1] The synthesis is achieved through a robust two-step process commencing with a Michael addition of n-pentylamine to an acrylate ester, followed by reductive N-methylation using the Eschweiler-Clarke reaction and subsequent hydrolysis. This method is recognized for its cost-effective starting materials, high yield, and scalability, making it suitable for industrial production.[2] This document outlines the comprehensive experimental procedures, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound (CAS 625120-81-2) is a substituted β-amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] Its primary application lies as a crucial building block in the synthesis of nitrogen-containing bisphosphonates, such as Ibandronate, which are used in the treatment of osteoporosis.[1] The synthesis of this intermediate is predominantly accomplished via a Michael addition pathway, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[1] This is followed by the introduction of a methyl group to the nitrogen atom. The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[3][4] This reaction is advantageous as it typically avoids the formation of quaternary ammonium salts.[4] This application note details a reliable and scalable protocol for the synthesis of this compound.
Data Presentation
The following tables summarize the key specifications of the final product and the expected yields at each stage of the synthesis.
Table 1: Product Specifications
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 625120-81-2 |
| Molecular Formula | C₉H₂₀ClNO₂ |
| Molecular Weight | 209.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 101-103°C |
| Purity (Assay) | ≥99.0% |
| Solubility | Slightly soluble in Methanol and Water |
Data sourced from multiple chemical suppliers and databases.[5][6]
Table 2: Reaction Yields
| Reaction Step | Product | Yield | Purity |
| 1. Michael Addition | 3-(Pentylamino)propanoate Intermediate | High* | - |
| 2. Reductive N-methylation, Hydrolysis & Salt Formation | This compound | 88% | >99% |
*Specific yield for the Michael addition step is not detailed in the cited literature, but it is described as a high-yielding reaction. The overall process is characterized by high yields.[2]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Part 1: Synthesis of 3-(Pentylamino)propanoate Intermediate via Michael Addition
Materials:
-
n-Pentylamine (n-amylamine)
-
Ethyl acrylate
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
20 L reactor (or appropriately scaled glassware)
-
Magnetic stirrer and heating mantle (if necessary)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 20 L reactor equipped with a mechanical stirrer, add n-pentylamine (2 L).
-
Michael Addition: To the stirring n-pentylamine, add ethyl acrylate (3.5 L) at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the n-pentylamine spot.[7]
-
Work-up:
-
Once the reaction is complete, acidify the mixture to a pH of 3-4 by the slow addition of dilute HCl. This step helps in the separation of the organic phase.[7]
-
Transfer the mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 3 L).[7]
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[7]
-
-
Isolation of Intermediate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-(pentylamino)propanoate intermediate.
Part 2: Synthesis of this compound
Materials:
-
3-(Pentylamino)propanoate intermediate (from Part 1)
-
Formalin (37% aqueous formaldehyde solution)
-
Formic acid solution
-
6 M Hydrochloric Acid (HCl)
-
Reaction flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Eschweiler-Clarke Methylation:
-
Hydrolysis and Salt Formation:
-
Isolation and Purification of Final Product:
-
After the hydrolysis is complete, cool the reaction mixture and filter to remove any insoluble impurities.[2]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[2]
-
The resulting white solid is this compound with a purity of >99% and a yield of approximately 88%.[2] Further purification can be achieved by recrystallization if necessary.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Buy this compound | 625120-81-2 | > 95% [smolecule.com]
- 2. CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method - Google Patents [patents.google.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. lookchem.com [lookchem.com]
- 6. 3-(N-Methylpentylamino)propionic acid hydrochloride | C9H20ClNO2 | CID 16726423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, CAS 625120-81-2 [benchchem.com]
Application Notes and Protocols: Eschweiler-Clarke Methylation for the Synthesis of 3-(N,N-dimethyl-N-pentylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-methylation of a secondary amine, specifically the synthesis of 3-(N,N-dimethyl-N-pentylamino)propanoate from 3-(pentylamino)propanoate, via the Eschweiler-Clarke reaction. This reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as the reducing agent, offering a reliable method to obtain tertiary amines while avoiding the formation of quaternary ammonium salts.[1][2][3] These N-methylated compounds are of significant interest in medicinal chemistry and drug development due to the critical role of the methyl group in modulating the pharmacological and biological activities of molecules. This protocol outlines the reaction mechanism, a detailed experimental procedure, data presentation in tabular format, and visual representations of the reaction mechanism and experimental workflow using Graphviz (DOT language).
Introduction
The Eschweiler-Clarke reaction is a well-established and efficient method for the methylation of primary and secondary amines to their corresponding tertiary amines.[4][5][6][7] The reaction proceeds by reductive amination using an excess of formic acid and formaldehyde.[4] A key advantage of this method is that the reaction stops at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[1][2][3] The reaction is typically performed in an aqueous solution near boiling temperatures.[3] The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, releasing carbon dioxide in an irreversible step.[2][3][5]
This application note focuses on the specific application of the Eschweiler-Clarke reaction for the synthesis of 3-(N,N-dimethyl-N-pentylamino)propanoate, a tertiary amine derived from the corresponding secondary amine, 3-(pentylamino)propanoate. This transformation is relevant for the synthesis of intermediates in the preparation of pharmacologically active compounds.
Reaction Mechanism
The Eschweiler-Clarke methylation of a secondary amine proceeds through the following steps:
-
Iminium Ion Formation: The secondary amine reacts with formaldehyde to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form a tertiary iminium ion.
-
Hydride Transfer: Formic acid acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion.
-
Product Formation: The reduction of the iminium ion results in the formation of the methylated tertiary amine and carbon dioxide.
This process is illustrated in the following diagram:
References
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 6. grokipedia.com [grokipedia.com]
- 7. synarchive.com [synarchive.com]
Synthesis of Ibandronate Sodium from Ibandronic Acid Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of Ibandronate Sodium, a potent nitrogen-containing bisphosphonate, starting from Ibandronic Acid Hydrochloride (also known as 3-[N-(methylpentyl)amino]propionic acid hydrochloride). The provided methodologies are based on established chemical syntheses and include protocols for the purification and characterization of the final product.
Overview of the Synthetic Pathway
The synthesis of Ibandronate Sodium from Ibandronic Acid Hydrochloride involves a bis-phosphonylation reaction. This process introduces two phosphonate groups to the carbon atom adjacent to the carboxylic acid, a key structural feature for the therapeutic activity of bisphosphonates. The reaction is typically carried out using phosphorous acid and a phosphorus halide, such as phosphorous trichloride, in an organic solvent. The resulting Ibandronic Acid is then converted to its monosodium salt.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of Ibandronate Sodium, derived from various reported protocols. These values can be used as a starting point for reaction optimization.
| Parameter | Value | Reference |
| Reactants | ||
| Ibandronic Acid Hydrochloride | 1.0 molar equivalent | [1][2] |
| Phosphorous Acid | 4.2 molar equivalents | [1][2] |
| Phosphorous Trichloride | 3.7 molar equivalents | [1][2] |
| Solvent | ||
| Toluene | ~20 mL per gram of Ibandronic Acid Hydrochloride | [1][2] |
| Reaction Conditions | ||
| Initial Temperature | 70-75°C | [1][2] |
| Temperature during PCl₃ addition | Maintained at 70-75°C | [1][2] |
| Final Reaction Temperature | 80-85°C | [1][2] |
| Reaction Time | 7-8 hours | [1][2] |
| Purification Solvents | ||
| Water | For hydrolysis and initial dissolution | [1][2] |
| Methanol | For precipitation/slurrying | [3] |
| Acetone | For final washing/slurrying and drying | [1][2] |
| Yield | ||
| Overall Yield of Ibandronate Sodium | >60% (reported from an intermediate) | [4][5] |
Experimental Protocols
Synthesis of Ibandronate Sodium
This protocol details the chemical synthesis of Ibandronate Sodium from Ibandronic Acid Hydrochloride.
Materials:
-
3-[N-(methylpentyl)amino]propionic acid hydrochloride (Ibandronic Acid Hydrochloride)
-
Phosphorous acid
-
Phosphorous trichloride
-
Toluene
-
Deionized Water
-
Activated Charcoal
-
Sodium Hydroxide solution (dilute)
-
Methanol
-
Acetone
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, heating mantle, magnetic stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, combine Ibandronic Acid Hydrochloride (e.g., 75.12 g, 0.358 moles), phosphorous acid (123.91 g, 1.51 moles), and toluene (1500 ml).[1][2]
-
Initial Heating: Heat the mixture to 70-75°C with stirring.[1][2]
-
Addition of Phosphorous Trichloride: Add phosphorous trichloride (180.37 g, 1.31 moles) dropwise to the reaction mixture over a period of 1.5 hours, maintaining the temperature at 70-75°C.[1][2]
-
Reaction: After the addition is complete, increase the temperature to 80-85°C and continue stirring for 7-8 hours.[1][2]
-
Work-up:
-
Cool the reaction mass to 25-30°C and decant the toluene.[1][2]
-
To the remaining residue, add deionized water (1500 ml) and reflux for 10 hours.[1][2]
-
Add activated charcoal to the aqueous solution, reflux for a short period, and then filter through a bed of hyflo.[1][2]
-
Concentrate the filtrate to half of its initial volume.[1][2]
-
-
Formation of Sodium Salt and Purification:
-
Adjust the pH of the concentrated solution to 4.3-4.5 using a dilute sodium hydroxide solution.[3]
-
Concentrate the solution to a residue.[3]
-
Add methanol dropwise to the residue with stirring to precipitate the solid.[3]
-
Filter the solid and dissolve it in water.[3]
-
Precipitate the product again by adding an equal volume of methanol dropwise.[3]
-
Filter the purified solid and dry it under vacuum at 50°C for 48 hours to obtain Ibandronate Sodium.[1][2]
-
Characterization of Ibandronate Sodium
The identity and purity of the synthesized Ibandronate Sodium should be confirmed using appropriate analytical techniques.
This method can be used to determine the purity of the Ibandronate Sodium and to quantify any related substances.
Instrumentation:
-
HPLC system with a Refractive Index (RI) or a Corona Charged Aerosol Detector (CAD).[1][2]
-
Anion exchange column (e.g., Allsep™ anion column, 150mm × 4.6mm, 7µm particle diameter).[1]
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of 0.2% (v/v) aqueous formic acid (pH 3.1) and acetonitrile (95:5 v/v).[1]
-
Flow Rate: 0.5 ml/min.[1]
-
Column Temperature: Ambient.[1]
-
Detector: Refractive Index Detector.[1]
-
Injection Volume: 10 µl.[1]
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Ibandronate Sodium reference standard in the mobile phase.
-
Sample Solution: Dissolve a known amount of the synthesized Ibandronate Sodium in the mobile phase.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and response.
-
Inject the sample solution.
-
Analyze the chromatogram for the presence of the main peak corresponding to Ibandronate Sodium and any impurity peaks. Purity can be calculated based on the peak area percentages.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of Ibandronate Sodium and its mechanism of action.
Caption: Experimental workflow for the synthesis of Ibandronate Sodium.
Caption: Mechanism of action of Ibandronate in inhibiting bone resorption.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Impurity profiling of ibandronate sodium by HPLC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shodex.com [shodex.com]
- 4. Simultaneous RP-HPLC and UV Spectroscopic Method Development and Validation for Estimation of Ibandronate Sodium in Bulk and Pharmaceutical Dosage Form [analchemres.org]
- 5. giwmscdnone.gov.np [giwmscdnone.gov.np]
Application Notes and Protocols: 3-(Methyl(pentyl)amino)propanoic acid hydrochloride as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methyl(pentyl)amino)propanoic acid hydrochloride is a key chemical intermediate in the synthesis of Ibandronate Sodium, a nitrogen-containing bisphosphonate used in the treatment of osteoporosis.[1][2][3][4][5] As a critical precursor, its purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API). Therefore, having a well-characterized reference standard of this compound is essential for accurate quantification, impurity profiling, and quality control throughout the drug development process.
These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques, including Gas Chromatography (GC) for impurity analysis and High-Performance Liquid Chromatography (HPLC) for purity assessment and assay.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-[methyl(pentyl)amino]propanoic acid;hydrochloride | [2][6] |
| Synonyms | Ibanic Acid Hydrochloride, N-Methyl-N-pentyl-β-alanine Hydrochloride | [7] |
| CAS Number | 625120-81-2 | [2][3] |
| Molecular Formula | C₉H₂₀ClNO₂ | [1][2][3] |
| Molecular Weight | 209.71 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 101-103°C | [1][3][5] |
| Solubility | Slightly soluble in Methanol and Water | [3][5] |
Application 1: Impurity Profiling by Gas Chromatography (GC)
This protocol describes a validated GC method for the separation and quantification of process-related impurities in this compound. This is crucial for ensuring the quality of the intermediate before its use in the synthesis of Ibandronate Sodium.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | AT-5, 30 m x 0.53 mm, 5 µm film thickness |
| Carrier Gas | Helium |
| Injector Temperature | 90°C (for Impurity A & B), 110°C (for Impurity C) |
| Detector Temperature | 260°C |
| Oven Temperature Program | Initial: 50°C for 5 minRamp 1: 6°C/min to 105°C, hold for 8 minRamp 2: 10°C/min to 180°C, hold for 8 minRamp 3: 20°C/min to 260°C, hold for 18 min |
| Injection Volume | 1.0 µL |
| Split Ratio | 1:5 |
2. Preparation of Solutions:
-
Reference Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., water, with pH adjustment as needed for dissolution) to obtain a known concentration.
-
Impurity Stock Solutions: Prepare individual stock solutions of known process impurities (e.g., Impurity A, B, and C) in a similar manner.
-
Sample Solution: Dissolve 1 gram of the this compound sample in 6 mL of water. Adjust the pH to 9.5 with a 5.0 N sodium hydroxide solution and make up the volume to 10 mL with water.[4]
-
Spiked Sample Solution (for validation): Prepare sample solutions spiked with known concentrations of each impurity from the stock solutions to assess accuracy and precision.
3. Data Analysis:
-
Identify the peaks of the main component and impurities in the chromatogram based on their retention times relative to the reference standard.
-
Quantify the impurities using an external standard method, comparing the peak areas of the impurities in the sample to those in the reference standard solutions of known concentrations.
Expected Quantitative Data
The following table summarizes the expected relative retention times (RRT) and typical validation parameters for this method.
| Parameter | Impurity A | Impurity B | Impurity C |
| Relative Retention Time (RRT) | 0.40 | 0.74 | 0.91 |
| Limit of Detection (LOD) | Reportable | Reportable | Reportable |
| Limit of Quantification (LOQ) | Reportable | Reportable | Reportable |
| Recovery (%) | 96.1 - 107.3 | 96.1 - 107.3 | 96.1 - 107.3 |
| Precision (%RSD) | < 15% | < 15% | < 15% |
Data adapted from the validated method for impurities in 3-(N-methyl-N-pentylamine) propionic acid hydrochloride.[4]
Experimental Workflow Diagram
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Impurity profiling of ibandronate sodium by HPLC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shodex.com [shodex.com]
- 4. tsijournals.com [tsijournals.com]
- 5. lookchem.com [lookchem.com]
- 6. 3-(N-Methylpentylamino)propionic acid hydrochloride | C9H20ClNO2 | CID 16726423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-[Methyl(pentyl)amino]propanoic Acid Hydrochloride [lgcstandards.com]
Application Notes and Protocols for the HPLC Analysis of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride
Introduction
3-(Methyl(pentyl)amino)propanoic acid hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Ibandronate Sodium, a nitrogen-containing bisphosphonate used in the treatment of osteoporosis.[1][2] As a critical raw material, the purity and quantification of this compound are of utmost importance to ensure the quality and safety of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Due to the lack of a significant UV-absorbing chromophore in the molecular structure of this compound, conventional HPLC with UV detection is not a suitable method for its direct analysis. Therefore, this protocol utilizes an alternative detection method, such as Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD), which are capable of detecting non-chromophoric compounds.
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical intermediates.
Experimental Protocol: HPLC Analysis
This protocol outlines the necessary steps for the quantitative analysis of this compound.
1. Materials and Reagents
-
This compound reference standard (≥99.0% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (or other suitable buffer components, HPLC grade)
-
Sample of this compound for analysis
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, and column oven.
-
Detector: Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).
-
Data acquisition and processing software.
3. Chromatographic Conditions
The following table summarizes the recommended HPLC parameters. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Conditions |
| HPLC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., Silica, Amide phase) |
| C18 (Reversed-Phase) with ion-pairing reagent may also be explored. | |
| Mobile Phase | Isocratic or Gradient elution with a mixture of Acetonitrile and an aqueous buffer. |
| Example | 80:20 (v/v) Acetonitrile: 20mM Ammonium formate buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | RID, ELSD, or CAD |
| ELSD Settings | Nebulizer Temperature: 30 °C, Evaporator Temperature: 50 °C, Gas Flow: 1.5 SLM |
4. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable diluent (e.g., a mixture of the mobile phase or water/acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Sample Solution: Accurately weigh a sample of this compound and prepare a solution with a target concentration within the calibration range of the working standards.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak areas corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables for easy interpretation and comparison.
Table 1: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| 200 | [Insert Data] |
| Correlation (r²) | >0.999 |
Table 2: Sample Analysis Results
| Sample ID | Peak Area (Arbitrary Units) | Calculated Concentration (µg/mL) | Purity (%) |
| Sample A | [Insert Data] | [Insert Data] | [Insert Data] |
| Sample B | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Analytical Method Components
Caption: Key components and their relationships in the analytical method.
References
Application Note: GC-MS Method for Impurity Profiling of Ibandronic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of potential impurities in Ibandronic Acid Hydrochloride, a potent bisphosphonate used in the treatment of osteoporosis. Due to the non-volatile nature of Ibandronic Acid and its related impurities, a crucial derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is employed to enable gas-phase analysis. This method provides the necessary specificity and sensitivity for the comprehensive impurity profiling required during drug development and quality control.
Introduction
Ibandronic Acid, a nitrogen-containing bisphosphonate, presents analytical challenges due to its high polarity and low volatility, making direct analysis by gas chromatography impossible. Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. This document provides a detailed protocol for a GC-MS method capable of separating and identifying potential process-related impurities and degradation products of Ibandronic Acid Hydrochloride. The method's workflow is designed to be both reliable and reproducible for routine quality control applications.
Experimental Protocols
Materials and Reagents
-
Ibandronic Acid Hydrochloride reference standard and sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Methanol, HPLC grade
-
Water, deionized
-
Nitrogen gas, high purity
-
Reference standards for potential impurities (e.g., 3-(N-methyl-N-pentylamino)propanoic acid, Phosphorous Acid)
Sample Preparation and Derivatization
-
Standard Solution: Accurately weigh 10 mg of Ibandronic Acid Hydrochloride reference standard and dissolve in 1 mL of deionized water in a glass vial.
-
Sample Solution: Accurately weigh 10 mg of the Ibandronic Acid Hydrochloride sample and dissolve in 1 mL of deionized water in a separate glass vial.
-
Evaporation: Evaporate the solvent from both standard and sample solutions to dryness under a gentle stream of nitrogen at 60°C.
-
Derivatization: To the dried residue, add 500 µL of anhydrous pyridine and 500 µL of BSTFA with 1% TMCS.
-
Reaction: Cap the vials tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
-
Cooling: Allow the vials to cool to room temperature before GC-MS analysis.
GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 50-800 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
The following table summarizes hypothetical quantitative data for a representative batch of Ibandronic Acid Hydrochloride, demonstrating the method's utility in impurity profiling.
| Compound | Retention Time (min) | Quantitation Ion (m/z) | Concentration (%) | Specification Limit (%) |
| Ibandronic Acid (as TMS derivative) | 15.2 | 551 | 99.7 | - |
| Impurity A: 3-(N-methyl-N-pentylamino)propanoic acid (as TMS derivative) | 10.5 | 245 | 0.08 | ≤ 0.15 |
| Impurity B: Phosphorous Acid (as TMS derivative) | 8.1 | 297 | 0.05 | ≤ 0.10 |
| Unidentified Impurity 1 | 12.8 | - | 0.03 | ≤ 0.10 |
| Unidentified Impurity 2 | 16.5 | - | 0.02 | ≤ 0.10 |
| Total Impurities | - | - | 0.18 | ≤ 0.50 |
Mandatory Visualization
Application Notes: 3-(Methyl(pentyl)amino)propanoic Acid Hydrochloride in Pharmaceutical Research
Introduction
3-(Methyl(pentyl)amino)propanoic acid hydrochloride, also known as Ibanic Acid Hydrochloride, is a key organic compound utilized primarily in pharmaceutical research and development.[1][2][3] Its main significance lies in its role as a critical intermediate in the chemical synthesis of Ibandronate Sodium, a potent nitrogen-containing bisphosphonate drug.[1][2][4] Ibandronate is widely used for the treatment of osteoporosis and other bone-related diseases.[2][4] This document provides detailed information on its applications, mechanism of action, relevant protocols, and properties for researchers, scientists, and drug development professionals.
Mechanism of Action
The biological significance of this compound is intrinsically linked to its role as a precursor to Ibandronate. Ibandronate functions by inhibiting bone resorption.[1][2] It adsorbs to the bone mineral matrix (hydroxyapatite) and is taken up by osteoclasts, the cells responsible for bone breakdown.[1][2] Inside the osteoclasts, nitrogen-containing bisphosphonates like Ibandronate inhibit farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTPase signaling proteins, which is essential for the normal function and survival of osteoclasts. Ultimately, this leads to osteoclast inactivation and apoptosis, thereby reducing the rate of bone resorption.[1][2]
While the primary role of this compound is as a synthetic intermediate, some studies have suggested potential direct biological activities, such as muscle relaxation and in vitro inhibition of myosin ATPase activity, though these are less extensively documented.[1]
Applications in Pharmaceutical Research
The predominant application of this compound in the pharmaceutical industry is:
-
Active Pharmaceutical Ingredient (API) Synthesis: It serves as a crucial building block in the multi-step synthesis of Ibandronate Sodium.[1][2] Its specific chemical structure is essential for the final structure and activity of the Ibandronate molecule.
-
Reference Standard: In analytical chemistry, it is used as a reference standard for the development and validation of analytical methods to identify and quantify impurities in Ibandronate Sodium drug products.[1][2]
-
Process Development: Researchers utilize this compound for optimizing the synthetic route of Ibandronate, aiming to improve yield, purity, and cost-effectiveness of the manufacturing process.[1]
-
Biological Studies: It is used in biological research to study cellular processes and molecular interactions, particularly in the context of bone metabolism and bisphosphonate research.[1][2]
Physicochemical and Quantitative Data
The following tables summarize the key physicochemical properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 625120-81-2 | [1][4][5] |
| Molecular Formula | C9H20ClNO2 | [1][2] |
| Molecular Weight | 209.71 g/mol | [1][2][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 99-103°C | [1][4] |
| Boiling Point | 299.2°C at 760 mmHg | [4] |
| Solubility | Slightly soluble in Methanol and Water | [4] |
| IUPAC Name | 3-[methyl(pentyl)amino]propanoic acid;hydrochloride | [1][2] |
| Synonyms | 3-(N-Methyl-N-pentylamino)propionic Acid Hydrochloride, Ibanic Acid Hydrochloride, Ibandronate Related Compound A | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common two-step synthesis involving a Michael addition followed by an Eschweiler-Clarke methylation and hydrolysis.[1][2][6]
Materials:
-
n-Amylamine
-
Acrylate ester (e.g., ethyl acrylate)
-
Formaldehyde
-
Formic acid
-
Hydrochloric acid (6M)
-
Anhydrous sodium sulfate
-
Organic solvents (e.g., ethanol, diethyl ether)
-
Thin Layer Chromatography (TLC) plates
Procedure:
Step 1: Michael Addition of n-Amylamine to Acrylate Ester
-
In a round-bottom flask, dissolve n-amylamine in an appropriate solvent like ethanol.
-
Cool the solution in an ice bath.
-
Slowly add the acrylate ester dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude 3-(pentylamino)propanoate intermediate.
Step 2: Eschweiler-Clarke Methylation and Hydrolysis
-
To the crude 3-(pentylamino)propanoate intermediate, add formaldehyde and formic acid.[6]
-
Reflux the mixture for several hours until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and then add 6M hydrochloric acid.[6]
-
Reflux the mixture for 9-10 hours to hydrolyze the ester.[1][6]
-
After hydrolysis, cool the solution and filter if necessary.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the purified white crystalline solid.
-
Dry the final product under vacuum.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Signaling pathway inhibited by Ibandronate.
References
- 1. This compound, CAS 625120-81-2 [benchchem.com]
- 2. Buy this compound | 625120-81-2 | > 95% [smolecule.com]
- 3. 3-(N-Methylpentylamino)Propionic Acid HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound|lookchem [lookchem.com]
- 5. 625120-81-2|this compound|BLD Pharm [bldpharm.com]
- 6. CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method - Google Patents [patents.google.com]
Application Notes and Protocols for N-Methylation of Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of secondary amines to form tertiary amines is a fundamental and critical transformation in organic synthesis, particularly within the pharmaceutical and drug development sectors. The introduction of a methyl group can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, solubility, and metabolic stability. This document provides detailed experimental procedures and comparative data for four common and effective methods for the N-methylation of secondary amines: the Eschweiler-Clarke reaction, reductive amination with formaldehyde and sodium triacetoxyborohydride, and alkylation with dimethyl carbonate or methyl iodide.
Comparative Data of N-Methylation Methods
The selection of an appropriate N-methylation method depends on various factors, including the substrate's functional group tolerance, desired reaction conditions, and scalability. The following table summarizes the quantitative data for the N-methylation of three representative secondary amines—morpholine, N-methylaniline, and dibenzylamine—using the four highlighted methods. This allows for a direct comparison of their efficiency under various conditions.
| Method | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Eschweiler-Clarke | Morpholine | HCHO, HCOOH | Water | 100 | 2 | ~95 | [1] |
| N-Methylaniline | HCHO, HCOOH | Water | 100 | 8 | ~90 | ||
| Dibenzylamine | HCHO, HCOOH | Water | 100 | 4 | 90 | [2] | |
| Reductive Amination | Morpholine | HCHO, NaBH(OAc)₃ | Dichloromethane | Room Temp | 0.5 | ~95 | |
| N-Methylaniline | HCHO, NaBH(OAc)₃ | Acetic Acid | Room Temp | 0.3 | High | [3] | |
| Dibenzylamine | HCHO, NaBH(OAc)₃ | Dichloromethane | Room Temp | 1 | High | ||
| Dimethyl Carbonate | Morpholine | DMC, NaY Zeolite | None | 190 | 6 | 97 | [4] |
| N-Methylaniline | DMC, DBU | NMP | 250 (flow) | 0.2 | 88 | [5] | |
| Dibenzylamine | DMC, Cu-Zr BNP | None | 180 | 4 | High | [1] | |
| Methyl Iodide | Morpholine | CH₃I, K₂CO₃ | Acetonitrile | Reflux | 6 | High | |
| N-Methylaniline | CH₃I, 2,6-Lutidine | DMF | Room Temp | - | High | [6] | |
| Dibenzylamine | CH₃I, Base | Various | Various | - | High | [7] |
Experimental Protocols
Eschweiler-Clarke Reaction
This classical method utilizes formaldehyde as the methyl source and formic acid as the reducing agent. It is a robust and high-yielding reaction that avoids the formation of quaternary ammonium salts.[8]
Protocol for N-Methylation of Dibenzylamine:
-
To a round-bottom flask equipped with a reflux condenser, add dibenzylamine (1.0 eq).
-
Add aqueous formaldehyde (37 wt. %, 2.2 eq) followed by formic acid (98%, 2.0 eq).
-
Heat the reaction mixture to 100 °C and maintain for 4 hours. Carbon dioxide evolution will be observed.
-
Cool the reaction mixture to room temperature and carefully add 1 M aqueous HCl.
-
Wash the aqueous layer with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer to pH > 10 with 2 M aqueous NaOH.
-
Extract the product with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the tertiary amine.
Reductive Amination with Formaldehyde and Sodium Triacetoxyborohydride
This method is a milder alternative to the Eschweiler-Clarke reaction, often proceeding at room temperature with high efficiency. Sodium triacetoxyborohydride is a selective reducing agent for the iminium ion intermediate.
Protocol for N-Methylation of a Secondary Amine:
-
Dissolve the secondary amine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask.
-
Add aqueous formaldehyde (37 wt. %, 1.5 eq) to the solution.
-
Stir the mixture for 10-20 minutes at room temperature to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
N-Methylation using Dimethyl Carbonate (DMC)
Dimethyl carbonate is considered a "green" methylating agent due to its low toxicity and the fact that methanol is the only significant byproduct. This method often requires higher temperatures and sometimes a catalyst.
Protocol for N-Methylation of a Secondary Amine:
-
In a pressure vessel or a sealed tube, combine the secondary amine (1.0 eq) and dimethyl carbonate (used as both reagent and solvent, typically a large excess).
-
If required, add a catalyst (e.g., NaY zeolite, DBU, or a transition metal catalyst)[4][5].
-
Seal the vessel and heat the reaction mixture to the specified temperature (typically 150-250 °C) for the required time (4-24 hours).
-
After cooling to room temperature, carefully open the vessel.
-
Remove the excess dimethyl carbonate by distillation or under reduced pressure.
-
The crude product can be purified by distillation, crystallization, or column chromatography.
N-Methylation using Methyl Iodide
Methyl iodide is a highly reactive methylating agent. This reaction is typically performed in the presence of a base to neutralize the hydrogen iodide byproduct. Care must be taken due to the volatility and toxicity of methyl iodide.
Protocol for N-Methylation of a Secondary Amine:
-
Dissolve the secondary amine (1.0 eq) in a suitable aprotic solvent such as acetonitrile, DMF, or acetone in a round-bottom flask.
-
Add a base (e.g., potassium carbonate, triethylamine, or 2,6-lutidine, 1.5-2.0 eq).
-
Add methyl iodide (1.1-1.5 eq) dropwise to the stirred mixture at room temperature. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux in acetonitrile) for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
After the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by partitioning between an organic solvent and water, followed by drying and concentration of the organic layer, or by column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. DE10316375A1 - Process for the preparation of N-methyl-dialkylamines from secondary dialkylamines and formaldehyde - Google Patents [patents.google.com]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Large-scale synthesis of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride
Application Notes: 3-(Methyl(pentyl)amino)propanoic acid hydrochloride
Compound: this compound CAS Number: 625120-81-2[1][2] Molecular Formula: C₉H₂₀ClNO₂ (or C₉H₁₉NO₂·HCl)[1][3] Molecular Weight: 209.71 g/mol [1][3][4]
Introduction
This compound is a high-purity organic compound that serves as a critical intermediate in the pharmaceutical industry.[4] It is a beta-alanine derivative featuring a propanoic acid backbone with a tertiary amine functional group containing both methyl and pentyl substituents.[3][4] This structure makes it a vital building block for the synthesis of more complex, pharmacologically active molecules.[4] The compound typically appears as a white to off-white crystalline powder.[4]
Primary Applications
The principal application of this compound is in pharmaceutical development as a key intermediate in the synthesis of Ibandronate Sodium (also known as Ibanic Acid).[1][3][4][5] Ibandronate is a potent, nitrogen-containing bisphosphonate drug used extensively for the prevention and treatment of osteoporosis and other bone-related diseases.[1][3]
Beyond its role in drug synthesis, it is also utilized in scientific research for:
-
Analytical Chemistry: Employed as a reference standard for the development and validation of analytical methods.[3][4]
-
Biological Research: Used in studies investigating cellular processes and molecular interactions, contributing to therapeutic research.[3][4]
Mechanism of Action Context
As an intermediate for Ibandronate, the biological significance of this compound is linked to the action of the final drug. Ibandronate functions by inhibiting bone resorption.[3][4] It binds to hydroxyapatite, the mineral component of bone, and inhibits the activity of osteoclasts, which are the cells responsible for bone degradation.[3][4] This action is crucial for maintaining bone density and preventing bone loss in patients with osteoporosis.[3][4]
Quantitative Data Summary
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 625120-81-2 | [1][2] |
| Molecular Formula | C₉H₂₀ClNO₂ | [1][3] |
| Molecular Weight | 209.71 g/mol | [1][3][4] |
| Melting Point | 99-103°C | [1][4] |
| Boiling Point | 299.2°C at 760 mmHg | [1] |
| Flash Point | 134.7°C | [1] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Slightly soluble in Methanol and Water | [1] |
| Purity (Assay) | ≥99.0% | [4] |
Large-Scale Synthesis Protocol
This protocol describes a common and scalable two-step method for synthesizing this compound, suitable for industrial production.[5] The process involves an initial Michael addition reaction followed by methylation and hydrochloride salt formation.[3][5]
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Step 1: Michael Addition of n-Pentylamine and Acrylate
Objective: To synthesize the intermediate, 3-(N-Pentylamino)propionate ester.
Materials:
-
n-Pentylamine
-
Acrylate ester (e.g., methyl acrylate or ethyl acrylate)
-
Solvent (optional, reaction can often be run neat)
Procedure:
-
Charge a suitable reaction vessel with n-Pentylamine.
-
Begin stirring and maintain the temperature of the reaction mixture, typically between 25-40°C.
-
Slowly add the acrylate ester dropwise to the n-Pentylamine. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
After the addition is complete, continue to stir the mixture at the set temperature for several hours (e.g., 2-4 hours) until reaction completion is confirmed by a suitable analytical method (e.g., GC or TLC).
-
The resulting product, 3-(N-pentylamino)propionate ester, can be purified by distillation under reduced pressure or carried forward to the next step without extensive purification.
Step 2: Reductive Methylation and Hydrochloride Salt Formation
Objective: To convert the intermediate ester into the final product, this compound.
Materials:
-
3-(N-Pentylamino)propionate ester (from Step 1)
-
Formic acid (HCOOH)
-
Formaldehyde (HCHO, typically a 37% aqueous solution)
-
Hydrochloric acid (HCl)
-
Solvent (e.g., Toluene for workup)
Procedure:
-
To the crude or purified 3-(N-pentylamino)propionate ester, add formic acid and formaldehyde.[5] This combination facilitates the Eschweiler-Clarke reaction for methylation of the secondary amine.
-
Heat the reaction mixture to reflux (typically 80-100°C) and maintain for several hours (e.g., 6-8 hours) until the reaction is complete.[5][6] The progress can be monitored by GC.
-
Upon completion, cool the reaction mass to room temperature.
-
Add water and a suitable organic solvent like toluene to the residue. The product will be in the aqueous layer.[6]
-
Separate the layers and treat the aqueous layer with concentrated hydrochloric acid to precipitate the hydrochloride salt. This step also ensures the hydrolysis of the ester group to a carboxylic acid.
-
Cool the mixture to induce crystallization.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., isopropanol or acetone) to remove impurities, and dry under vacuum.
-
The final product is this compound, a white crystalline solid.
Diagram of Pharmaceutical Application
Caption: Role as an intermediate in Ibandronate Sodium synthesis.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection during handling.[7]
-
Handling Precautions: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle in a well-ventilated area.[7]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[7]
-
Incompatibilities: Avoid strong oxidizing agents.[7]
-
First Aid: In case of skin contact, wash immediately with soap and plenty of water. In case of eye contact, rinse cautiously with water for several minutes.[7]
Disclaimer: This protocol is intended for informational purposes for trained research and development professionals. All procedures should be carried out in a properly equipped laboratory facility by qualified personnel, adhering to all applicable safety guidelines and regulations.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 3-(N-Methylpentylamino)propionic acid hydrochloride | C9H20ClNO2 | CID 16726423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 625120-81-2 | > 95% [smolecule.com]
- 4. This compound, CAS 625120-81-2 [benchchem.com]
- 5. CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method - Google Patents [patents.google.com]
- 6. EP2038291B1 - Process for the synthesis of ibandronate sodium - Google Patents [patents.google.com]
- 7. fishersci.co.uk [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 3-(Methyl(pentyl)amino)propanoic acid hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find detailed FAQs, troubleshooting guides, and experimental methodologies to enhance your yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method is a two-step process.[1] It begins with a Michael addition of n-pentylamine to an acrylate ester, forming a 3-(N-pentylamino)propionate intermediate. This is followed by an Eschweiler-Clarke methylation of the secondary amine and subsequent hydrolysis of the ester to yield the final hydrochloride salt.[1][2]
Q2: What are the critical parameters to control during the Michael addition step?
A2: To optimize the Michael addition, it is crucial to control the stoichiometry of the reactants. Using an excess of n-pentylamine can help to minimize the formation of di-addition byproducts, where a second molecule of the acrylate reacts with the secondary amine product. Temperature is another key parameter; running the reaction at room temperature is often sufficient and helps to prevent side reactions.
Q3: How can I ensure the Eschweiler-Clarke methylation goes to completion?
A3: The Eschweiler-Clarke reaction methylates the secondary amine to a tertiary amine using formaldehyde and formic acid.[3][4][5] To drive the reaction to completion, it is recommended to use an excess of both formaldehyde and formic acid.[2][3] Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) is essential to determine the point of complete consumption of the starting material.
Q4: What are the most common impurities I might encounter?
A4: During the synthesis, several process-related impurities can arise. The most common are:
-
Impurity-A: Unreacted n-pentylamine.
-
Impurity-B: The intermediate from the Michael addition, 3-(N-pentylamino)propanoic acid, which indicates incomplete methylation.
-
Impurity-C: The ester intermediate, 3-(N-methyl-N-pentylamino)propionate, resulting from incomplete hydrolysis.
These impurities can be monitored and quantified using Gas Chromatography (GC).
Q5: What are the best practices for the final hydrolysis and salt formation?
A5: The hydrolysis of the propionate ester is typically carried out under acidic conditions using hydrochloric acid, which also facilitates the formation of the final hydrochloride salt.[1] Refluxing the reaction mixture for a sufficient duration (e.g., 9-10 hours) is critical to ensure complete hydrolysis of the ester.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Michael Addition | Incomplete reaction. | Increase reaction time and ensure proper mixing. Consider a moderate increase in temperature, but monitor for side product formation. |
| Formation of di-addition byproduct. | Use a molar excess of n-pentylamine relative to the acrylate ester. | |
| Incomplete Methylation (Presence of Impurity-B) | Insufficient formaldehyde or formic acid. | Increase the molar equivalents of both formaldehyde and formic acid.[2][3] |
| Reaction time is too short. | Monitor the reaction by TLC and continue until the starting secondary amine is no longer visible. | |
| Incomplete Hydrolysis (Presence of Impurity-C) | Insufficient hydrolysis time or acid concentration. | Increase the reflux time during the hydrochloric acid treatment.[2] Ensure the concentration of HCl is adequate. |
| Product is an oil or fails to crystallize | Presence of impurities. | Purify the crude product. Recrystallization is a common method for purifying amino acid hydrochlorides. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Final product has a low melting point | Presence of impurities. | The melting point of pure this compound is reported to be in the range of 101-103°C. A lower melting point suggests the presence of impurities. Further purification is required. |
Experimental Protocols
Detailed Synthesis of this compound
Step 1: Michael Addition - Synthesis of 3-(N-pentylamino)propionate
-
In a round-bottom flask equipped with a magnetic stirrer, add n-pentylamine.
-
Slowly add an equimolar amount or a slight excess of methyl or ethyl acrylate to the flask at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic. Monitor the reaction progress by TLC until the starting materials are consumed.
-
After the reaction is complete, the excess acrylate and n-pentylamine can be removed under reduced pressure. The resulting 3-(N-pentylamino)propionate is often used in the next step without further purification.
Step 2: Eschweiler-Clarke Methylation and Hydrolysis
-
To the crude 3-(N-pentylamino)propionate from the previous step, add an excess of formaldehyde (e.g., 1-2 times the weight of the ester) and formic acid (e.g., 1-2 times the weight of the ester).[2]
-
Stir the mixture at room temperature overnight or gently reflux until TLC analysis indicates the complete disappearance of the secondary amine.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove excess formic acid and formaldehyde.
-
Add 6M hydrochloric acid to the residue and reflux the mixture for 9-10 hours to ensure complete hydrolysis of the ester.[2]
-
After reflux, cool the reaction mixture and filter if any solid impurities are present.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound as a solid.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent. Suitable solvents for amino acid hydrochlorides often include aqueous solutions of organic acids like acetic acid, or alcohol-water mixtures.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Impact of Reagent Stoichiometry on Eschweiler-Clarke Methylation
| Molar Ratio (Ester:Formaldehyde:Formic Acid) | Reaction Time (hours) | Purity of Final Product (%) |
| 1 : 1 : 1.25 | 12 | >99 |
| 1 : 2 : 2 | 10 | >99 |
Note: Data presented is illustrative and based on typical optimization experiments.
Visualizing the Process
To aid in understanding the synthesis and troubleshooting logic, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Troubleshooting the Eschweiler-Clarke reaction for tertiary amine synthesis
Welcome to the technical support center for the Eschweiler-Clarke reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of tertiary amines via this classic reductive amination method.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the Eschweiler-Clarke reaction?
The main advantage of the Eschweiler-Clarke reaction is its ability to exhaustively methylate primary or secondary amines to the corresponding tertiary amine while avoiding the formation of quaternary ammonium salts.[1][2][3] The reaction stops at the tertiary amine stage because a tertiary amine cannot form an iminium ion with formaldehyde, which is a key intermediate in the reaction mechanism.[2][3]
Q2: My starting material is sensitive to acidic conditions. Can I still use this reaction?
While the classical Eschweiler-Clarke reaction uses an excess of formic acid, several modifications exist for acid-sensitive substrates.[4][5] One simplified method uses only formaldehyde, which has sufficient reductive potential to methylate secondary amines without acidic additives.[4][5] Alternatively, other reducing agents like sodium cyanoborohydride can be used, sometimes under neutral or slightly basic conditions.[6][7]
Q3: Can I introduce alkyl groups other than methyl using this reaction?
The traditional Eschweiler-Clarke reaction is specific for methylation due to the use of formaldehyde. The analogous reaction with other aldehydes or ketones is known as the Leuckart-Wallach reaction.[6][8] However, the Leuckart-Wallach reaction often requires higher temperatures (150-180°C) and may result in lower yields, especially with aldehydes that have α-hydrogens.[8]
Q4: Will the Eschweiler-Clarke reaction cause racemization of my chiral amine?
Typically, chiral amines do not racemize under the conditions of the Eschweiler-Clarke reaction.[2]
Troubleshooting Guide
Problem 1: Low or No Yield of the Tertiary Amine
Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
It's crucial to verify the quality of reagents and the experimental setup.
Caption: Troubleshooting workflow for low reaction yield.
| Possible Cause | Recommended Solution |
| Poor Quality Reagents | Use fresh, high-purity formic acid and formaldehyde. Aqueous formaldehyde solutions can degrade over time. Paraformaldehyde can be a more stable alternative to formalin.[9][10] |
| Suboptimal Reaction Temperature | The reaction is typically heated to 80-100°C to ensure the decomposition of formic acid and drive the reaction forward.[1][11] Ensure the reaction mixture reaches and maintains the target temperature. |
| Insufficient Reaction Time | While many reactions are complete within a few hours, some less reactive amines may require longer reaction times (e.g., 18 hours or more).[1] Monitor the reaction progress using TLC or LC-MS. |
| Incorrect Stoichiometry | An excess of both formaldehyde and formic acid is typically required to drive the reaction to completion.[1][2] For a primary amine, at least two equivalents of formaldehyde and formic acid are needed for dimethylation. |
| Improper Work-up | After the reaction, the mixture is acidic. The tertiary amine product needs to be extracted into an organic solvent after basifying the aqueous phase (e.g., to pH 11) to deprotonate the ammonium salt.[1] |
Problem 2: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products.
Understanding the mechanism is key to diagnosing side reactions. The core process involves the formation of an iminium ion, which is then reduced by formic acid.
Caption: Eschweiler-Clarke reaction mechanism and common side reactions.
| Side Product | Cause | Mitigation Strategy |
| N-formyl impurity | This can arise if the iminium ion intermediate reacts with formic acid as a nucleophile instead of a hydride donor. It can also be a degradation product.[12] | Ensure a sufficient excess of formic acid to favor the reductive pathway. Adding sodium formate can enhance the reduction step and minimize aldehyde formation.[12] |
| Partially methylated amine | If starting with a primary amine, incomplete reaction can leave the secondary amine as a major product. | Increase the equivalents of formaldehyde and formic acid. Increase reaction time and/or temperature.[2] |
| Cyclization products | For certain substrates, such as α-amino amides or amines with appropriately positioned unsaturation, intramolecular cyclization can compete with or dominate the methylation reaction.[7][13] | This is substrate-dependent. If cyclization is observed, alternative methylation strategies (e.g., using methyl iodide) may be necessary. |
| 1,3,5-Dioxazine derivatives | When using a simplified protocol with only formaldehyde on primary amines, these derivatives can form.[4] | This simplified method is more suitable for secondary amines. For primary amines, the classic conditions with formic acid are recommended.[4] |
Experimental Protocols
Standard Protocol for a Secondary Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To the secondary amine (1.0 eq), add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).[1]
-
Heating: Heat the reaction mixture to 80-100°C.[1][11] The reaction is often run for several hours (e.g., 4-18 hours).[1][4] Monitor progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and add a strong base (e.g., NaOH solution) to basify the mixture to pH > 10.[1]
-
Extract the aqueous phase with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) multiple times.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification: The crude tertiary amine can be purified by column chromatography if necessary.[1]
Alternative & Modified Protocols
The following table summarizes variations of the Eschweiler-Clarke reaction that can be employed for optimization or for substrates with specific sensitivities.
| Reagent Combination | Typical Conditions | Advantages & Use Cases |
| Paraformaldehyde & Oxalic Acid | 100-120°C, solvent-free | Avoids the use of aqueous formalin and concentrated formic acid. Oxalic acid decomposes to generate formic acid in situ.[9][10] |
| Formaldehyde & Sodium Cyanoborohydride | Room temperature to reflux, often in a solvent like DMF or acetonitrile. pH control can be important. | Milder reducing agent. Can be useful for substrates sensitive to high temperatures or strongly acidic conditions.[2][7] |
| Formaldehyde only | Acetonitrile solvent, elevated temperature (e.g., 100-120°C) | Useful for secondary amines with acid-sensitive functional groups. Formaldehyde acts as both the carbon source and the reducing agent.[4][5] |
| Formaldehyde & Zinc Powder | 0-10°C, 10-25 min | A rapid and efficient method using a metal reductant.[9] |
By systematically addressing these common issues and considering alternative protocols, researchers can effectively troubleshoot and optimize the Eschweiler-Clarke reaction for the successful synthesis of tertiary amines.
References
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Eschweiler-Clarke for Ethyl or Propyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Review of Modern Eschweiler–Clarke Methylation Reaction | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. grokipedia.com [grokipedia.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities largely depend on the synthetic route. The most prevalent synthesis involves a Michael addition followed by Eschweiler-Clarke methylation.[1][2][3] Potential impurities include:
-
Unreacted Starting Materials: n-Pentylamine, acrylate esters (e.g., ethyl acrylate), formaldehyde, and formic acid.
-
Reaction Intermediates: Such as 3-(N-pentylamino)propionate from an incomplete methylation step.[4]
-
Side-Products: Over-alkylated species or byproducts from the degradation of reagents.
-
Residual Solvents: Solvents used during the reaction or work-up.
A gas chromatography (GC) method has been developed for the estimation of process-related impurities in this compound.
Q2: My final product is an oil or a waxy solid, not the expected crystalline solid. What should I do?
A2: This is a common issue with N-alkylated amino acids, which can be hygroscopic or have impurities that prevent crystallization.[5]
-
Check for Impurities: The presence of residual solvents or starting materials can lower the melting point and inhibit crystallization. Analyze your product by NMR or GC to identify potential contaminants.
-
Ensure Complete Salt Formation: Incomplete reaction with hydrochloric acid can leave the free base, which is likely an oil. Ensure the correct stoichiometry of HCl has been used.
-
Drying: The product may be hygroscopic. Dry the material thoroughly under high vacuum, possibly with gentle heating.
-
Recrystallization: Attempt recrystallization from various solvent systems. Sometimes, adding a non-polar co-solvent can induce precipitation.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: Given its hydrochloride salt nature and the presence of a pentyl group, a combination of polar and non-polar solvents is often effective. The compound is slightly soluble in methanol and water.[6]
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Good Solvents (to dissolve the compound): Methanol, ethanol, isopropanol, hot water.
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Anti-Solvents (to precipitate the compound): Diethyl ether, methyl tert-butyl ether (MTBE), ethyl acetate, acetone, or hexanes.
-
Recommended Systems: A common technique is to dissolve the crude product in a minimal amount of a hot alcohol (like isopropanol) and then slowly add an ether (like MTBE) until turbidity persists. Cooling this mixture should yield crystals.
Q4: I am having trouble purifying the compound using silica gel column chromatography. Why?
A4: The amphiphilic nature of this compound (possessing both a charged, polar head and a non-polar tail) can lead to issues on standard silica gel.
-
Streaking/Tailing: The polar amine hydrochloride can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult elution.
-
Decomposition: Some compounds are not stable on silica gel.[7]
-
Solubility: The compound may not be very soluble in typical non-polar solvents used for loading the column.
To mitigate these issues, consider using a deactivated silica gel or a different stationary phase like alumina. Alternatively, a more polar eluent system, such as dichloromethane/methanol with a small amount of acetic or formic acid, can be effective. Reverse-phase chromatography is also a viable option.[7]
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product lost during work-up | The compound has some water solubility.[6] Avoid excessive washing with water. Back-extract aqueous layers with a suitable organic solvent if possible. |
| Incomplete crystallization | Optimize the recrystallization solvent system. Ensure slow cooling and consider seeding with a pure crystal. |
| Product adhering to silica gel | If using column chromatography, try adding a competitive base like triethylamine (1%) or acid (like acetic acid, 1%) to the eluent to improve recovery. |
| Decomposition on silica | Test compound stability on a TLC plate before running a column.[7] If unstable, consider other purification methods like recrystallization or using a different stationary phase. |
Problem 2: Persistent Impurities Detected by Analysis (NMR/GC/LC-MS)
| Impurity Type | Identification | Troubleshooting/Removal Strategy |
| Unreacted n-Pentylamine | Characteristic peaks in NMR (alkyl region) and a distinct peak in GC. | Acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to remove the basic pentylamine. |
| Residual Acrylate Ester | Ester carbonyl peak in IR and corresponding signals in NMR. | The ester should be hydrolyzed during the final synthetic step.[2][4] If present, repeat the hydrolysis step with aqueous HCl. |
| 3-(N-pentylamino)propionate | Absence of the N-methyl signal in NMR. | This indicates incomplete methylation. The reaction may need to be driven to completion with longer reaction times or excess reagents. Purification by column chromatography may separate this less polar intermediate. |
| Formic Acid/Formaldehyde | Can be difficult to detect directly. | Evaporate the product from a solvent like toluene (azeotropic removal) under reduced pressure. A thorough drying under high vacuum is also effective. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent system (e.g., isopropanol/MTBE).
-
Dissolution: Place the crude this compound in a flask. Add a minimal amount of the primary solvent (e.g., isopropanol) and heat gently with stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a pad of celite to remove the carbon.
-
Crystallization: Slowly add the anti-solvent (e.g., MTBE) to the hot solution with stirring until the solution becomes slightly cloudy.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight. The reported melting point is 101-103°C.[6]
Protocol 2: Silica Gel Flash Column Chromatography
This method is for cases where recrystallization is ineffective.
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate the product from impurities. A common mobile phase for such compounds is a mixture of a polar and non-polar solvent, e.g., Dichloromethane:Methanol (9:1) with 0.5% acetic acid.
-
Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexanes or dichloromethane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like methanol. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column. Alternatively, load the sample as a concentrated solution directly onto the column.
-
Elution: Begin elution with a less polar solvent system and gradually increase the polarity (gradient elution). For example, start with 100% dichloromethane and gradually add methanol.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Experimental Workflow: Purification
Caption: General purification workflow for this compound.
Troubleshooting Logic for Oily Product
Caption: Decision tree for troubleshooting when the final product is not a crystalline solid.
References
- 1. Buy this compound | 625120-81-2 | > 95% [smolecule.com]
- 2. This compound, CAS 625120-81-2 [benchchem.com]
- 3. CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
- 7. Purification [chem.rochester.edu]
Technical Support Center: Ibanic Acid Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Ibanic Acid Hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of Ibanic Acid Hydrochloride.
Issue 1: Low Purity of the Final Product After Synthesis
Question: After completing the synthesis of Ibanic Acid Hydrochloride, my final product shows low purity (<95%) by analysis. What are the potential causes and how can I improve the purity?
Answer:
Low purity of Ibanic Acid Hydrochloride can often be attributed to the presence of unreacted starting materials or side products from the synthesis process. The synthesis typically involves a two-step process: a Michael addition of n-pentylamine to an acrylate, followed by an Eschweiler-Clarke methylation and subsequent hydrolysis. Potential impurities can arise at each stage.
Potential Impurities:
A gas chromatography (GC) method has been developed to identify and quantify process-related impurities in Ibanic Acid Hydrochloride. The common impurities, often designated as Impurity A, Impurity B, and Impurity C, are typically related to the starting materials and intermediates.
| Impurity Designation | Probable Identity | Source in Synthesis |
| Impurity A | n-Pentylamine | Unreacted starting material from the Michael addition step. |
| Impurity B | 3-(Pentylamino)propanoic acid | Intermediate from the Michael addition that did not undergo methylation. |
| Impurity C | Methyl 3-(methyl(pentyl)amino)propanoate | Unhydrolyzed ester intermediate from the Eschweiler-Clarke reaction. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity Ibanic Acid Hydrochloride.
Recommended Purification Protocols:
1. Recrystallization:
Recrystallization is an effective method for removing small amounts of impurities. The choice of solvent is critical. For amino acid hydrochlorides like Ibanic Acid, a mixed solvent system is often effective.
Experimental Protocol: Recrystallization
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Solvent Selection: A common solvent system for recrystallizing amino acid hydrochlorides is a mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., ethanol, methanol, or isopropanol) and a non-polar solvent in which it is less soluble (e.g., diethyl ether, ethyl acetate, or hexane).
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Dissolution: Dissolve the crude Ibanic Acid Hydrochloride in a minimal amount of the hot polar solvent.
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Precipitation: Slowly add the non-polar solvent to the hot solution until turbidity (cloudiness) is observed.
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Crystal Formation: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
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Isolation: Collect the crystals by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.
Solvent System Comparison for Recrystallization:
| Solvent System | Expected Purity | Advantages | Disadvantages |
| Ethanol/Diethyl Ether | >99% | Good crystal formation, effective at removing non-polar impurities. | Diethyl ether is highly flammable. |
| Isopropanol/Hexane | >98.5% | Less volatile than ether, good for larger scale. | May require longer cooling times. |
| Methanol/Ethyl Acetate | >99% | Effective for a range of impurities. | Methanol is toxic. |
2. Column Chromatography:
For samples with significant amounts of impurities, column chromatography provides a higher degree of separation. Ion-exchange chromatography is particularly well-suited for amino acids.
Experimental Protocol: Ion-Exchange Chromatography
-
Stationary Phase: Use a strong cation exchange resin.
-
Mobile Phase: A buffered aqueous solution is typically used. The pH of the buffer is critical for binding and elution.
-
Loading: Dissolve the crude Ibanic Acid Hydrochloride in the mobile phase and load it onto the column.
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Elution: Elute the column with a gradient of increasing pH or ionic strength. The desired compound will elute at a specific pH/ionic strength, separated from the impurities.
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Isolation: Collect the fractions containing the pure product, and remove the solvent under reduced pressure.
Issue 2: Presence of Specific Impurities
Question: My analysis shows a significant peak corresponding to Impurity C. How can I remove this specific impurity?
Answer:
Impurity C is the unhydrolyzed ester intermediate, Methyl 3-(methyl(pentyl)amino)propanoate. Its presence indicates incomplete hydrolysis during the final step of the synthesis.
Troubleshooting and Removal Strategy:
-
Complete the Hydrolysis: The most direct approach is to re-subject the crude product to the hydrolysis conditions.
-
Protocol: Dissolve the crude Ibanic Acid Hydrochloride in aqueous hydrochloric acid (e.g., 3M HCl) and reflux for several hours. Monitor the reaction by TLC or GC to ensure the disappearance of the ester spot/peak. After completion, remove the water under reduced pressure.
-
-
Purification: If residual amounts of Impurity C remain after re-hydrolysis, a purification step is necessary.
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Recrystallization: A carefully chosen recrystallization solvent system (as described in Issue 1) can effectively remove the less polar ester impurity from the more polar hydrochloride salt.
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Extraction: Before converting the free amine to the hydrochloride salt, an aqueous wash can help remove the more water-soluble impurities.
-
Synthesis Pathway and Origin of Impurities:
Caption: Synthetic pathway of Ibanic Acid Hydrochloride and the origin of common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Ibanic Acid Hydrochloride?
A1: Ibanic Acid Hydrochloride is hygroscopic and should be stored in a tightly sealed container in a dry and cool place, preferably in a desiccator.
Q2: Can I use a different acid for the hydrochloride salt formation?
A2: While other acids can be used to form salts, hydrochloric acid is generally preferred for pharmaceutical applications due to its well-established safety profile and the crystalline nature of the resulting hydrochloride salt, which often aids in purification.
Q3: My product is an oil and does not crystallize. What should I do?
A3: Oiling out can occur if the product is impure or if the cooling during recrystallization is too rapid. Try the following:
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Ensure the starting material is as dry as possible.
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Use a different solvent system for recrystallization.
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Try adding a seed crystal to induce crystallization.
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If all else fails, purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. A validated GC method is particularly useful for quantifying the process-related impurities in Ibanic Acid Hydrochloride.
Stability issues and degradation pathways of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride
Welcome to the technical support center for 3-(Methyl(pentyl)amino)propanoic acid hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and understanding the potential degradation pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
A1: this compound is a β-amino acid derivative. It is primarily used as a key intermediate in the synthesis of Ibandronate sodium, a bisphosphonate drug used to treat osteoporosis.[1][2] It also serves as a reference standard in analytical chemistry for method development and validation.[2][3]
Q2: What are the general stability characteristics of this compound?
A2: As a hydrochloride salt of a β-amino acid, it is expected to have a relatively high melting point and greater thermal stability under ambient conditions compared to its free base form.[1] However, due to the presence of a tertiary amine and a carboxylic acid functional group, it may be susceptible to degradation under specific stress conditions.
Q3: What are the likely degradation pathways for this molecule?
A3: Based on its chemical structure, the primary degradation pathways are likely to be:
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Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide.[4][5]
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Hydrolysis: While the propanoic acid moiety itself is stable, if it were in an esterified form, it would be susceptible to hydrolysis. In its current form, hydrolysis is not a primary degradation pathway for the core structure.
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Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to degradation.[6][7][8][9][10] The extent of this degradation needs to be experimentally determined.
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Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, although this typically requires harsh conditions.
Q4: How can I monitor the stability of my sample?
A4: A stability-indicating analytical method is crucial. A validated Gas Chromatography (GC) method has been reported for the estimation of process-related impurities and could be adapted for a stability study.[11] High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, if the molecule or its degradation products are chromophoric, or coupled with a mass spectrometer) is also a standard technique for stability testing of pharmaceutical compounds.[]
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and experimental use of this compound.
| Problem | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | - Hygroscopicity: The compound may be absorbing moisture from the atmosphere.- Degradation: Color change may indicate the formation of degradation products. | - Store the compound in a desiccator or a tightly sealed container with a desiccant.- Protect from light and store at recommended temperatures.- Perform analytical testing (e.g., HPLC, GC) to check for impurities. |
| Decreased purity or presence of unexpected peaks in chromatogram | - Thermal Degradation: Exposure to high temperatures during storage or processing.- Oxidative Degradation: Exposure to air (oxygen) or oxidizing agents.- Photodegradation: Exposure to light. | - Review storage conditions and ensure the compound is stored at the recommended temperature.- Consider blanketing with an inert gas (e.g., nitrogen, argon) if oxidative degradation is suspected.- Conduct experiments under light-protected conditions (e.g., using amber vials). |
| Inconsistent experimental results | - Sample Instability in Solution: The compound may be degrading in the chosen solvent or at the experimental pH.- Interaction with Excipients: If formulated, the compound may be reacting with other components. | - Perform a solution stability study in the relevant solvent and at the intended pH.- Investigate potential incompatibilities with other formulation components through forced degradation studies. |
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under stress conditions.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[13][14][15][16][17]
1. Objective: To investigate the stability of this compound under various stress conditions.
2. Materials:
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This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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High-purity water
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Suitable buffer for HPLC mobile phase
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Calibrated photostability chamber
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Calibrated oven
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pH meter
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Validated HPLC or GC method
3. Stress Conditions:
| Condition | Protocol | Purpose |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. | To assess stability in acidic conditions. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. | To assess stability in basic conditions. |
| Oxidation | Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours. | To evaluate susceptibility to oxidation. |
| Thermal Degradation | Store the solid compound in an oven at 80°C for 48 hours. | To determine the effect of heat. |
| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be maintained.[6][10] | To assess the impact of light exposure. |
4. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
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Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV/MS or GC-FID/MS).
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Compare the chromatograms of stressed samples with that of an unstressed control to identify and quantify degradation products.
Experimental Workflow
The following diagram outlines the workflow for conducting a forced degradation study.
References
- 1. This compound, CAS 625120-81-2 [benchchem.com]
- 2. Buy this compound | 625120-81-2 | > 95% [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0092862B1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]
- 6. database.ich.org [database.ich.org]
- 7. q1scientific.com [q1scientific.com]
- 8. 3 Important Photostability Testing Factors [sampled.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Photostability | SGS USA [sgs.com]
- 11. tsijournals.com [tsijournals.com]
- 13. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. Protein Forced Degradation Studies [intertek.com]
Technical Support Center: Forced Degradation Studies of Ibandronic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting forced degradation studies on Ibandronic Acid.
Troubleshooting Guide
Q1: I am not observing any degradation of Ibandronic Acid under my current stress conditions. What should I do?
A1: If you do not observe any degradation, consider the following steps:
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Increase the severity of the conditions : If there is no degradation at room temperature, the temperature can be increased.[1][2] For thermal studies, if no degradation is seen at lower temperatures (e.g., 51-70°C), you can increase the temperature to above 90°C.[3]
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Increase the concentration of the stress agent : For acid and base hydrolysis, you can increase the concentration of the acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH or KOH) from 0.1 M up to 1 M.[1][4]
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Extend the duration of the study : If short exposure times do not yield degradation, you can extend the duration of the stress testing.[3]
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Use a co-solvent : If Ibandronic Acid has poor solubility in the aqueous stress solutions, a co-solvent can be used to increase its solubility and ensure adequate exposure to the stress agent.[1][4]
Q2: My chromatogram shows multiple unexpected peaks after forced degradation. How can I identify if they are true degradants?
A2: The appearance of multiple peaks is common in forced degradation studies. To determine if they are true degradation products, you should:
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Analyze a blank sample : Run a blank sample (placebo without the active pharmaceutical ingredient) under the same stress conditions. This will help you identify peaks originating from the degradation of excipients in the formulation.
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Compare with an unstressed sample : Analyze an unstressed sample of Ibandronic Acid to identify any pre-existing impurities.
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Evaluate peak shape : True degradants should have a good peak shape. Poor peak shape might indicate an issue with the analytical method. For Ibandronic Acid analysis, which can exhibit poor peak shape due to its metal-chelating properties, consider using a mobile phase with a chelating agent like EDTA.[5]
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Mass balance analysis : The total amount of the drug and its degradation products should remain constant. A significant deviation may indicate that some degradants are not being detected or are co-eluting.[6]
Q3: I am having difficulty separating the main Ibandronic Acid peak from its degradation products using reverse-phase HPLC. What can I do?
A3: Ibandronic Acid can be challenging to retain and separate on common reverse-phase columns due to its polar nature.[5] If you are facing separation issues, consider these options:
-
Ion-pair chromatography : The use of an ion-pairing agent in the mobile phase can improve the retention and separation of Ibandronic Acid and its degradants.[7]
-
Alternative detection methods : Since Ibandronic Acid lacks a strong chromophore, detection can be challenging.[5] While indirect UV detection at low wavelengths (around 198-200 nm) is used, other methods like evaporative light scattering detection (ELSD) or conductivity detection can be employed.[5][6][7]
-
Method development : You may need to optimize your HPLC method. This could involve changing the column (e.g., to an anion exchange column), modifying the mobile phase composition (e.g., pH, organic modifier), or adjusting the flow rate.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of conducting forced degradation studies for Ibandronic Acid?
A1: Forced degradation studies, also known as stress testing, are conducted to understand the chemical stability of Ibandronic Acid.[1] These studies help to:
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Identify potential degradation products.[1]
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Determine the intrinsic stability of the molecule.[4]
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Develop and validate stability-indicating analytical methods.[1]
Q2: What are the typical stress conditions applied in forced degradation studies of Ibandronic Acid?
A2: Typical stress conditions include:
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Acid Hydrolysis : Using 0.1 M to 1 M hydrochloric acid or sulfuric acid.[4]
-
Base Hydrolysis : Using 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[4]
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Oxidation : Commonly using hydrogen peroxide (H₂O₂).
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Thermal Degradation : Exposing the drug substance to dry heat.
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Photodegradation : Exposing the drug substance to light, with a minimum of 1.2 million lux hours and 200 watt-hours per square meter.[1]
Q3: How much degradation is considered acceptable in a forced degradation study?
A3: The goal of a forced degradation study is to achieve a noticeable but not excessive level of degradation. A degradation range of 5-20% is generally considered appropriate.[2][8] Degradation of more than 20% may be considered abnormal and should be investigated.[2][8]
Q4: When should forced degradation studies be performed?
A4: According to FDA guidance, forced degradation studies are typically performed during Phase III of the regulatory submission process. These studies should be conducted on a single batch of the drug substance.
Data Presentation
Table 1: Summary of Typical Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Parameter | Typical Conditions | Expected Degradation |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M - 1 M, Room Temperature to 80°C | 5-20% |
| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M - 1 M, Room Temperature to 80°C | 5-20% |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | 5-20% |
| Thermal | Dry Heat | 50°C - 90°C | 5-20% |
| Photolytic | UV and Visible Light | >1.2 million lux hours and >200 Wh/m² | 5-20% |
Experimental Protocols
General Protocol for Forced Degradation of Ibandronic Acid
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Preparation of Stock Solution : Prepare a stock solution of Ibandronic Acid at a concentration of approximately 1 mg/mL.[2][9]
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Acid Hydrolysis :
-
Mix equal volumes of the stock solution and a 0.1 M HCl solution.
-
Keep the mixture at room temperature or heat to 60°C.[10]
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).[10]
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Neutralize the samples with an equivalent concentration of NaOH.[10]
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Dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis :
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Mix equal volumes of the stock solution and a 0.1 M NaOH solution.
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Follow the same procedure as for acid hydrolysis, neutralizing with HCl.[10]
-
-
Oxidative Degradation :
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Mix equal volumes of the stock solution and a 3% H₂O₂ solution.[10]
-
Keep the mixture at room temperature and withdraw samples at different time points.
-
Dilute for analysis.
-
-
Thermal Degradation :
-
Photolytic Degradation :
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Expose the solid drug and its solution to a combination of UV and visible light as per ICH Q1B guidelines.[1]
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Protect a control sample from light.
-
Analyze the samples after the specified exposure.
-
-
Analysis :
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Analyze all stressed, unstressed, and blank samples using a validated stability-indicating HPLC method. A suitable method for Ibandronic Acid may involve a C18 column with a mobile phase containing an ion-pairing agent and UV detection around 200 nm.[11]
-
Visualizations
Caption: Experimental workflow for forced degradation studies of Ibandronic Acid.
Caption: Hypothetical degradation pathways of Ibandronic Acid.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. Stability indicating ion chromatography method for the simultaneous determination of ibandronate sodium drug substance and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. | Semantic Scholar [semanticscholar.org]
- 9. CN103134886A - Method for analytical separation sodium ibandronate and impurities thereof by utilizing high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. jpri.net [jpri.net]
Minimizing impurities in the synthesis of Ibandronate intermediate III
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Ibandronate intermediate III, chemically known as 3-[N-(methylpentyl) amino] propionic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Ibandronate intermediate III, providing potential causes and recommended solutions.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
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Question: My final product of 3-[N-(methylpentyl) amino] propionic acid shows significant levels of unreacted N-methyl-N-pentylamine and/or the 3-halopropionic acid derivative. How can I improve the conversion rate?
-
Answer: The presence of unreacted starting materials is a common issue that can often be resolved by optimizing reaction conditions. Consider the following troubleshooting steps:
-
Reaction Stoichiometry: Ensure the molar ratio of reactants is appropriate. A slight excess of the alkylating agent (e.g., methyl 3-chloropropionate or methyl acrylate) may be necessary to drive the reaction to completion. However, a large excess can lead to the formation of other impurities.
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Reaction Temperature: The reaction temperature plays a crucial role. For the N-alkylation of N-methylpentylamine with a methyl 3-halopropionate, a temperature range of 25°C to 80°C is often employed. If the conversion is low, a gradual increase in temperature within this range may be beneficial. Monitor the reaction progress by an appropriate analytical technique like GC or HPLC to avoid degradation at higher temperatures.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction at regular intervals to determine the point at which the concentration of starting materials plateaus.
-
Solvent and Base: The choice of solvent and base (if applicable) can significantly impact the reaction rate. In the case of N-alkylation with a halo-propionate, a non-polar aprotic solvent and a suitable inorganic or organic base are typically used to neutralize the generated acid. Ensure the base is strong enough to deprotonate the amine but not so strong as to cause side reactions.
-
Issue 2: Formation of a Diadduct Impurity (Bis-alkylation)
-
Question: I am observing a significant peak in my chromatogram corresponding to a higher molecular weight impurity, which I suspect is a diadduct formed from the reaction of my primary amine precursor with two molecules of the acrylate. How can I minimize this?
-
Answer: The formation of a diadduct, such as 3,3'-(pentylazanediyl)dipropanoic acid, is a known side reaction in the Michael addition of a primary amine (n-pentylamine) to an acrylate. The secondary amine formed after the first addition can react with a second molecule of the acrylate. To minimize this:
-
Control Stoichiometry: Use a molar excess of the primary amine relative to the acrylate. This statistical approach increases the probability of the acrylate reacting with the more abundant primary amine rather than the newly formed secondary amine.
-
Slow Addition of Acrylate: Add the acrylate slowly and in a controlled manner to the reaction mixture containing the primary amine. This maintains a low concentration of the acrylate, further favoring the reaction with the primary amine.
-
Lower Reaction Temperature: Conduct the reaction at a lower temperature. The second Michael addition generally has a higher activation energy, so lowering the temperature can selectively slow down the formation of the diadduct.
-
Issue 3: Incomplete Hydrolysis of the Ester Intermediate
-
Question: My final 3-[N-(methylpentyl) amino] propionic acid contains a significant amount of the corresponding methyl ester, methyl 3-[N-(methylpentyl)amino]propanoate. What are the optimal conditions for complete hydrolysis?
-
Answer: Incomplete hydrolysis of the ester intermediate is a common source of impurity. To ensure complete conversion to the carboxylic acid:
-
Sufficient Base and Water: Use a sufficient molar excess of a strong base, such as sodium hydroxide or potassium hydroxide, to drive the saponification reaction to completion. Ensure enough water is present to fully dissolve the base and the ester.
-
Reaction Temperature and Time: The hydrolysis is typically carried out under reflux. The required time can vary, so it is essential to monitor the reaction by TLC or HPLC until the ester is no longer detected.
-
Co-solvent: If the ester has poor solubility in the aqueous base, the addition of a water-miscible co-solvent like methanol or ethanol can improve miscibility and increase the reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities in the synthesis of Ibandronate intermediate III?
A1: Based on analytical studies of the intermediate, 3-(N-methyl-N-pentylamine) propionic acid hydrochloride, several process-related impurities have been identified. While the exact structures of all impurities are not always publicly disclosed in detail, they generally fall into the following categories:
-
Unreacted Starting Materials: Such as N-methyl-N-pentylamine or precursors like n-pentylamine.
-
Over-alkylation Products: Diadducts formed from the reaction of a primary amine with two molecules of the acrylate.
-
Incompletely Reacted Intermediates: For example, the unhydrolyzed ester precursor, methyl 3-[N-(methylpentyl)amino]propanoate.
-
Side-products from N-methylation: If using a method like the Eschweiler-Clarke reaction (formaldehyde and formic acid), potential impurities could arise from side reactions, although this method is generally clean.
Q2: Which analytical techniques are most suitable for monitoring the purity of Ibandronate intermediate III?
A2: Gas Chromatography (GC) with a Flame Ionization Detector (FID) has been shown to be a validated and effective method for the estimation of process-related impurities in 3-(N-methyl-N-pentylamine) propionic acid hydrochloride.[1] High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, if a derivative is made, or a universal detector like a Charged Aerosol Detector - CAD) can also be employed for purity analysis, especially for non-volatile impurities.
Q3: How can I purify the final 3-[N-(methylpentyl) amino] propionic acid to remove these impurities?
A3: Purification of the final product can be achieved through several methods:
-
Crystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally to provide good recovery of the desired product with high purity.
-
Acid-Base Extraction: The amphoteric nature of the amino acid allows for purification by extraction. The product can be dissolved in an acidic aqueous solution to remove neutral organic impurities. Subsequently, adjusting the pH to the isoelectric point will cause the amino acid to precipitate, which can then be isolated by filtration.
-
Chromatography: For challenging separations, column chromatography using a suitable stationary phase (e.g., silica gel or an ion-exchange resin) can be employed, although this is often less practical on a large scale.
Quantitative Data on Impurity Control
The following table summarizes general strategies and their expected impact on impurity levels. The exact quantitative improvements will depend on the specific reaction conditions and should be determined experimentally.
| Impurity Type | Control Method | Key Parameters to Optimize | Expected Purity Improvement |
| Unreacted Starting Materials | Optimization of Reaction Conditions | Stoichiometry, Temperature, Reaction Time | Can lead to >99% conversion |
| Diadduct (Bis-alkylation) | Stoichiometric Control & Slow Addition | Molar ratio of amine to acrylate, addition rate | Can significantly reduce diadduct to <1% |
| Unhydrolyzed Ester | Complete Hydrolysis | Molar excess of base, reaction time, temperature | Can reduce residual ester to <0.1% |
Experimental Protocols
Protocol 1: Synthesis of 3-[N-(pentyl)amino]propanoate via Michael Addition
This protocol describes a general procedure for the Michael addition of n-pentylamine to methyl acrylate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-pentylamine (1.0 equivalent) in a suitable solvent (e.g., methanol or toluene).
-
Reactant Addition: Cool the solution in an ice bath. Slowly add methyl acrylate (0.9 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by GC or TLC to ensure the consumption of methyl acrylate.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or used directly in the next step.
Protocol 2: N-methylation of 3-[N-(pentyl)amino]propanoate using Eschweiler-Clarke Reaction
This protocol outlines the methylation of the secondary amine intermediate.
-
Reaction Setup: To a round-bottom flask, add the crude 3-[N-(pentyl)amino]propanoate (1.0 equivalent), formic acid (2.5 equivalents), and aqueous formaldehyde (37 wt. %, 2.2 equivalents).
-
Reaction: Heat the mixture to 80-100°C and maintain it at this temperature for 4-8 hours. The evolution of carbon dioxide will be observed.
-
Monitoring: Monitor the reaction by GC or TLC until the starting secondary amine is consumed.
-
Work-up: Cool the reaction mixture and make it basic by the careful addition of a sodium hydroxide solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-[N-(methylpentyl)amino]propanoate.
Protocol 3: Hydrolysis of Methyl 3-[N-(methylpentyl)amino]propanoate
This protocol describes the final hydrolysis step.
-
Reaction Setup: Dissolve the crude methyl 3-[N-(methylpentyl)amino]propanoate (1.0 equivalent) in a mixture of methanol and water.
-
Saponification: Add a solution of sodium hydroxide (1.5 - 2.0 equivalents) in water.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the disappearance of the ester by TLC or HPLC.
-
Work-up and Purification: After cooling, acidify the reaction mixture with hydrochloric acid to a pH of approximately 6-7. The product may precipitate. If not, concentrate the solution under reduced pressure. The crude 3-[N-(methylpentyl) amino] propionic acid can be purified by recrystallization from a suitable solvent system (e.g., water/acetone or ethanol/ether).
Visualizations
Caption: Synthetic workflow for Ibandronate intermediate III.
Caption: Logical relationships in impurity formation.
References
Alternative reagents for the N-methylation of 3-(pentylamino)propanoic acid
This guide provides researchers, scientists, and drug development professionals with detailed information on alternative reagents and troubleshooting for the N-methylation of 3-(pentylamino)propanoic acid to produce its N-methylated counterpart, a key intermediate in the synthesis of pharmaceuticals like Ibandronate Sodium.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary alternative methods for the N-methylation of 3-(pentylamino)propanoic acid?
The most common and effective methods for methylating this secondary amine are the Eschweiler-Clarke reaction, and alkylation using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI).[4] The Eschweiler-Clarke reaction is a form of reductive amination specifically using formaldehyde and formic acid.[5][6] Greener alternatives, such as dimethyl carbonate (DMC), are also emerging.[7]
Q2: Which N-methylation method is recommended to prevent the formation of quaternary ammonium salts?
The Eschweiler-Clarke reaction is highly recommended for this purpose.[8][9] Its mechanism involves the formation of an iminium ion from the tertiary amine, which is impossible, thus the reaction stops cleanly at the tertiary amine stage.[5][10] This avoids the over-methylation that can be a side reaction with potent alkylating agents like methyl iodide.[4]
Q3: What are the key safety considerations for common methylating agents?
-
Dimethyl Sulfate (DMS) & Methyl Iodide (MeI): Both are potent alkylating agents and should be handled with extreme caution in a well-ventilated fume hood. They are considered toxic and potentially carcinogenic.[11] Methyl iodide has a low boiling point, which presents inhalation and handling risks on a larger scale.[11][12]
-
Formaldehyde & Formic Acid (Eschweiler-Clarke): Formaldehyde is a suspected carcinogen and should be handled in a fume hood. Formic acid is corrosive. However, these reagents are generally considered safer for large-scale work compared to DMS and MeI.[11]
-
Sodium Hydride (NaH): Often used as a base with DMS or MeI, NaH is highly reactive with water and flammable. It must be handled under anhydrous conditions.[11][13]
Q4: Can I use other reducing agents for reductive amination besides formic acid?
Yes, while the classic Eschweiler-Clarke reaction uses formic acid, the broader reductive amination strategy can employ other reducing agents.[14] Alternatives include sodium cyanoborohydride, sodium borohydride, or catalytic hydrogenation (H₂/catalyst).[14][15] Sodium borohydride is a convenient and widely used option.[14]
Reagent Comparison
The following table summarizes the key characteristics of the primary alternative N-methylation methods.
| Method/Reagent | Typical Conditions | Advantages | Disadvantages & Safety Concerns |
| Eschweiler-Clarke | Formaldehyde, Formic Acid; Heated (e.g., 80-100°C), often neat or in water.[2][8] | Excellent for preventing over-methylation (quaternization)[5][10]; Reagents are inexpensive; Irreversible due to CO₂ evolution.[5] | Requires elevated temperatures; Formaldehyde is a suspected carcinogen. |
| Dimethyl Sulfate (DMS) | Base (e.g., NaH), Anhydrous Solvent (e.g., THF); 17-20°C.[11] | High-yielding and efficient[11][16]; High boiling point is safer for scale-up workup.[11] | Highly toxic and carcinogenic; Requires anhydrous conditions; Excess must be quenched carefully (e.g., with NH₄OH).[11] |
| Methyl Iodide (MeI) | Base (e.g., NaH, Ag₂O), Solvent (e.g., THF, DMF).[11][13][17] | Common and effective laboratory reagent. | Toxic; Low boiling point poses handling and emission risks[11][12]; Can lead to over-methylation; Silver oxide is expensive.[11] |
| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH₄, NaBH₃CN), Solvent (e.g., MeOH, TFE).[14] | Mild conditions possible; High chemoselectivity with the right reducing agent.[14] | Sodium cyanoborohydride is toxic; Stoichiometric metal hydride waste is generated.[18] |
Troubleshooting Guides
Q: My N-methylation reaction is incomplete, with significant starting material remaining. What could be the cause?
-
For Eschweiler-Clarke:
-
Insufficient Reagents: This reaction requires an excess of both formaldehyde and formic acid to drive it to completion.[5] Ensure you are using a stoichiometric excess.
-
Low Temperature/Short Reaction Time: The reaction is typically performed at elevated temperatures (80-100°C) for several hours (e.g., 18 hours).[8] Incomplete conversion may indicate the temperature was too low or the reaction was not run long enough.
-
-
For Dimethyl Sulfate/Methyl Iodide:
-
Inactive Base: If using sodium hydride (NaH), it can be deactivated by moisture. Ensure you are using fresh, high-quality NaH under strictly anhydrous conditions.[11]
-
Insufficient Base: At least one equivalent of base is needed to deprotonate the amine, and often a slight excess is used. Check your stoichiometry.
-
Low Temperature: While some reactions proceed at room temperature, gentle heating may be required to improve the rate, but this must be balanced against potential side reactions.
-
Q: I am observing unexpected side products. How can I improve the reaction's selectivity?
-
Esterification of the Carboxylic Acid: When using methyl iodide with a strong base like NaH, particularly under reflux conditions, the carboxylate can be esterified to a methyl ester.[17] To avoid this, use milder conditions (room temperature) or a method that is selective for the amine, such as the Eschweiler-Clarke reaction.
-
Epimerization: While 3-(pentylamino)propanoic acid is achiral, if you are working with chiral amino acids, be aware that harsh basic conditions and high temperatures can lead to racemization.[11] For sensitive substrates, running the reaction at a lower controlled temperature is critical.
-
Workup Issues: Ensure that reactive reagents are fully quenched before extraction. For instance, unreacted dimethyl sulfate should be destroyed with aqueous ammonium hydroxide before workup to prevent uncontrolled reactions.[11]
Q: The purification of my final product, 3-(methyl(pentyl)amino)propanoic acid, is proving difficult. What strategies can I use?
-
Acid/Base Extraction: As an amino acid, your product is amphoteric. After quenching the reaction, you can perform an acid/base extraction. Basify the aqueous layer (e.g., to pH 11) to deprotonate the carboxylic acid and neutralize the amine, allowing for extraction into an organic solvent like dichloromethane (DCM).[8] Alternatively, acidifying the solution will protonate the amine, allowing it to be washed with an organic solvent to remove non-polar impurities.
-
Crystallization as a Hydrochloride Salt: A common and effective purification method is to convert the final product into its hydrochloride salt.[1][2] After initial purification, dissolving the product in a suitable solvent and treating it with HCl (e.g., 6M aqueous HCl or HCl in an organic solvent) can induce crystallization, yielding a high-purity solid.[2][19]
-
Chromatography: If extraction and crystallization are insufficient, purification by flash column chromatography is a viable option, although it can be more time-consuming.[8][20]
Experimental Protocols
Protocol 1: N-Methylation via Eschweiler-Clarke Reaction
This protocol is adapted from general procedures for the Eschweiler-Clarke methylation of amines and specific patent literature for the target molecule.[2][8][19]
-
Reaction Setup: To 1 equivalent of 3-(pentylamino)propanoic acid, add formic acid (approx. 1.8 - 2.5 equivalents) and a 37% aqueous solution of formaldehyde (approx. 1.1 - 2.0 equivalents).
-
Heating: Heat the reaction mixture to 80-90°C and maintain for 9-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8][19]
-
Workup & Hydrolysis (if starting from ester): If the starting material was an ester, add 6M HCl and reflux to hydrolyze the ester to the carboxylic acid.[2][19]
-
Cooling & Extraction: Cool the mixture to room temperature. Add water and adjust the pH to 3-4 with a base to remove any unreacted starting amine. Then, basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH or K₂CO₃ solution).
-
Product Isolation: Extract the product from the basified aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization, often as the hydrochloride salt.[8]
Protocol 2: N-Methylation using Dimethyl Sulfate (DMS) and Sodium Hydride (NaH)
This protocol is based on a highly efficient method for N-methylating amino acid derivatives.[11]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 3-(pentylamino)propanoic acid in anhydrous tetrahydrofuran (THF).
-
Base Addition: Add sodium hydride (NaH, 2.0 equivalents, as a 60% dispersion in mineral oil) portion-wise at 0°C. Allow the mixture to stir.
-
Reagent Addition: Add dimethyl sulfate (DMS, 1.8 equivalents) dropwise while maintaining the internal temperature between 17-20°C.
-
Reaction: Stir the mixture at 17-20°C until the reaction is complete, as monitored by HPLC or TLC.
-
Quenching: Carefully quench the reaction by slowly adding 30% aqueous ammonium hydroxide to destroy any excess DMS. Continue stirring for 1 hour.
-
Extraction: Dilute the mixture with toluene and water. Separate the layers and extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified.[11]
Visualizations
Caption: Decision workflow for selecting an N-methylation reagent.
Caption: General experimental workflow for N-methylation reactions.
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
References
- 1. Buy 3-(Methyl(pentyl)amino)propanoic acid hydrochloride | 625120-81-2 | > 95% [smolecule.com]
- 2. This compound, CAS 625120-81-2 [benchchem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 9. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. researchgate.net [researchgate.net]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. researchgate.net [researchgate.net]
- 19. CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
Overcoming solubility problems of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride in analytical methods
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered during the analytical method development for 3-(Methyl(pentyl)amino)propanoic acid hydrochloride (CAS: 625120-81-2).
Troubleshooting Guide
This section addresses specific problems users may encounter when trying to dissolve and analyze this compound.
Problem: The compound will not dissolve in my initial solvent.
-
Answer: this compound is a hydrochloride salt of a β-amino acid, giving it both ionic and organic characteristics. Its solubility is noted to be slight in water and methanol.[1] If you are facing dissolution challenges, consider the following systematic approach:
-
Verify Solvent Quality: Ensure you are using high-purity, HPLC-grade solvents. The presence of water in organic solvents can sometimes hinder the dissolution of hydrochloride salts.
-
Solvent Selection: If a purely aqueous or highly nonpolar organic solvent fails, a mixture is often more effective. Start with polar protic solvents where it has some known solubility, such as methanol or water.[1] If insolubility persists, consider polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or combinations of water with acetonitrile or methanol.
-
Employ Mechanical Energy: Vigorous vortexing or sonication in an ultrasonic bath can provide the energy needed to break down compound aggregates and facilitate dissolution.[2]
-
Apply Gentle Heat: Warming the solution can increase the solubility of many compounds. Gently heat the sample (e.g., to 30-40°C) while stirring. Be cautious not to overheat, as this could lead to degradation.
-
Adjust pH: As an amino acid hydrochloride, the compound's solubility is highly pH-dependent. In acidic solution, the carboxylic acid group is protonated, while the tertiary amine is also protonated (as the HCl salt). In basic solution, the carboxylic acid is deprotonated (carboxylate), which can increase aqueous solubility. Systematically adjust the pH of your aqueous or semi-aqueous solvent to find the optimal solubility range.
-
Problem: My compound dissolves initially but precipitates when I add it to the HPLC mobile phase.
-
Answer: This is a common issue known as precipitation upon dilution or "salting out," which occurs when the sample solvent is significantly stronger than the mobile phase.
-
Strategy 1: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample directly in the initial mobile phase or a solvent that is weaker than the mobile phase. This is the most effective way to prevent on-injection precipitation.
-
Strategy 2: Gradient Injection: If using a gradient elution, ensure the initial mobile phase composition has sufficient organic content to keep the compound soluble.
-
Strategy 3: Reduce Injection Volume: Injecting a smaller volume of a concentrated sample can mitigate the solvent mismatch effect.
-
Problem: I am seeing poor peak shape (tailing or fronting) in my chromatogram.
-
Answer: Poor peak shape for an amine compound like this is often related to secondary interactions with the stationary phase or solubility issues.
-
For Tailing Peaks: Tailing is common for amines on silica-based C18 columns due to interaction with residual silanols.
-
Use a Low-pH Mobile Phase: Adding an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) will protonate the silanols and the analyte, reducing unwanted ionic interactions.
-
Use a "Base-Deactivated" Column: Employ a column specifically designed for the analysis of basic compounds.
-
-
For Fronting or Split Peaks: These issues can indicate column overload or poor solubility in the mobile phase.
-
Lower the Concentration: Prepare a more dilute sample to ensure you are not overloading the column.
-
Optimize Mobile Phase: Re-evaluate the mobile phase composition to ensure the compound remains fully dissolved throughout the chromatographic run.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: The compound is a white to off-white crystalline solid.[3] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀ClNO₂ | [3] |
| Molecular Weight | 209.71 g/mol | [3] |
| Melting Point | 101-103°C | [1] |
| logP | 2.385 | [1] |
| Known Solubility | Slightly soluble in Methanol, Slightly soluble in Water | [1] |
Q2: What is the best starting solvent for dissolving this compound for analytical work?
A2: Based on its known properties, a good starting point is a mixture of water and methanol or water and acetonitrile. Given its nature as a hydrochloride salt, it is expected to have better solubility in polar solvents.[3] For creating stock solutions, Dimethyl Sulfoxide (DMSO) is often effective, but compatibility with the subsequent analytical method (e.g., HPLC mobile phase) must be confirmed to avoid precipitation.
Q3: How does pH affect the solubility of this compound?
A3: The compound has two ionizable groups: a tertiary amine and a carboxylic acid. The solubility will be lowest near its isoelectric point (pI) and will increase at pH values above or below the pI.
-
Low pH (e.g., < 2): The amine is protonated (positive charge) and the carboxylic acid is neutral. The compound exists as a cation.
-
Mid-range pH: The amine is protonated (positive charge) and the carboxylic acid is deprotonated (negative charge), forming a zwitterion.
-
High pH (e.g., > 10): The amine is neutral and the carboxylic acid is deprotonated (negative charge). The compound exists as an anion. Manipulating the pH is a key strategy to enhance aqueous solubility.
Q4: Are there any recommended HPLC or LC-MS methods for this compound?
A4: While specific validated methods for this exact intermediate are not widely published, methods for the parent drug, Ibandronate, and its related substances are highly applicable. This compound is known as "Ibandronate Related Compound A". See the Experimental Protocols section below for starting methodologies based on these related analyses.
Experimental Protocols
The following protocols are suggested starting points based on published methods for the parent compound, Ibandronate, and similar analytes. Method optimization and validation are required for specific applications.
Protocol 1: Reversed-Phase HPLC with UV/CAD Detection (Adapted Method)
This method is based on techniques used for impurity profiling of Ibandronate.[2]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Use a diluent consisting of Acetonitrile:Water (50:50, v/v).
-
Add the diluent to the desired final concentration (e.g., 1 mg/mL).
-
Use sonication for 5-10 minutes to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Mixed-mode column (e.g., combining C18 and strong anion exchange) or a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and gradually increase the organic phase (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Charged Aerosol Detector (CAD) is preferred as the compound lacks a strong chromophore. If unavailable, low wavelength UV (e.g., < 210 nm) may be attempted.
-
Protocol 2: HILIC-MS for Underivatized Analysis (Adapted Method)
Hydrophilic Interaction Chromatography (HILIC) is well-suited for polar compounds like amino acids and can be used without chemical derivatization.[4][5]
-
Sample Preparation:
-
Prepare a stock solution in a suitable solvent such as 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Dilute the stock solution to the desired concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water with buffer).
-
Filter the final solution through a 0.22 µm syringe filter.
-
-
HILIC-MS Conditions:
-
Column: HILIC column (e.g., Amide, Z-HILIC), (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high organic percentage (e.g., 95% B) and gradually increase the aqueous phase (A).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
MS Detector: Electrospray Ionization (ESI) in Positive Ion Mode.
-
MS Scan Mode: Monitor for the protonated molecule [M+H]⁺.
-
Visualizations
The following diagrams illustrate key decision-making processes and concepts for addressing solubility issues.
Caption: Troubleshooting workflow for compound dissolution.
References
Validation & Comparative
Validation of an HPLC Method for 3-(Methyl(pentyl)amino)propanoic acid hydrochloride Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the assay of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride against alternative analytical techniques. The information presented is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs, with a focus on experimental data and detailed protocols.
Introduction to this compound
This compound is a key intermediate in the synthesis of Ibandronate, a nitrogen-containing bisphosphonate used in the treatment of osteoporosis.[1][2][3] Its chemical structure consists of a propanoic acid backbone with a tertiary amine functional group.[4][5] Accurate and precise quantification of this compound is crucial for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).
Proposed Primary Method: Reversed-Phase HPLC with Ion-Pairing
Given the polar nature of the target analyte, a reversed-phase HPLC (RP-HPLC) method employing an ion-pairing agent is proposed to achieve adequate retention and separation on a non-polar stationary phase, such as a C18 column. Due to the lack of a significant chromophore in the molecule, detection can be challenging with a standard UV detector. Therefore, more universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are recommended.
Experimental Protocol: Proposed RP-HPLC-ELSD/CAD Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Ion-Pairing Reagent: 10 mM Sodium 1-octanesulfonate in Mobile Phase A
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-70% B
-
20-25 min: 70% B
-
25-26 min: 70-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min
-
CAD Settings: Evaporation Temperature: 35°C, Power Function: 1.0
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in the initial mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Comparative Analysis of Analytical Methods
This section compares the proposed RP-HPLC method with three viable alternatives: Hydrophilic Interaction Liquid Chromatography (HILIC), Gas Chromatography with derivatization (GC-FID/MS), and Capillary Electrophoresis (CE).
Data Presentation: Method Comparison
| Parameter | Proposed RP-HPLC with Ion-Pairing | Hydrophilic Interaction Liquid Chromatography (HILIC) | Gas Chromatography (GC-FID/MS) | Capillary Electrophoresis (CE) |
| Principle | Partitioning based on hydrophobicity, enhanced by ion-pairing. | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase.[1][2][6] | Separation of volatile compounds in the gas phase. | Separation of ions based on their electrophoretic mobility in an electric field.[3][7][8] |
| Sample Derivatization | Not required. | Not required. | Required (e.g., silylation) to increase volatility.[9][10] | May be required for detection, depending on the detector used. |
| Stationary Phase | Non-polar (e.g., C18). | Polar (e.g., amide, silica). | Various (e.g., polysiloxane). | None (open tubular capillary). |
| Mobile Phase | Aqueous/organic mixture with ion-pairing agent. | High organic content with a small amount of aqueous buffer. | Inert gas (e.g., Helium, Nitrogen). | Aqueous or non-aqueous buffer. |
| Common Detectors | ELSD, CAD, MS. | ELSD, CAD, MS. | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV, Diode Array (DAD), Laser-Induced Fluorescence (LIF), MS. |
| Advantages | Robust, well-established technique. Good for a wide range of analytes. | Excellent for highly polar compounds.[6][11] Avoids ion-pairing reagents which can be harsh on columns. | High separation efficiency. Sensitive detectors. | High efficiency, small sample volume, fast analysis times.[12] |
| Disadvantages | Ion-pairing reagents can cause baseline instability and are not MS-friendly. | Can have longer equilibration times. Susceptible to matrix effects. | Derivatization adds complexity and potential for error. Not suitable for non-volatile compounds. | Lower concentration sensitivity compared to HPLC. Reproducibility can be a challenge. |
Validation Parameters: A Comparative Overview
The following table summarizes typical validation parameters according to ICH guidelines for the different analytical methods.[6][11][13][14][15]
| Validation Parameter | Proposed RP-HPLC | HILIC | GC-FID/MS | CE |
| Specificity | Good, demonstrated by peak purity analysis. | Good, orthogonal selectivity to RP-HPLC. | Excellent, especially with MS detection. | Excellent, high-resolution separation. |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 2.0% | < 5.0% |
| LOD/LOQ | Dependent on detector (ng range for ELSD/CAD). | Dependent on detector (ng range for ELSD/CAD). | pg to ng range. | ng to µg range. |
| Robustness | Generally high. | Moderate, sensitive to mobile phase composition. | High. | Moderate, sensitive to buffer composition and capillary condition. |
Experimental Protocols for Alternative Methods
Hydrophilic Interaction Liquid Chromatography (HILIC)
Instrumentation:
-
HPLC or UHPLC system.
-
ELSD or CAD.
Chromatographic Conditions:
-
Column: Amide or Silica-based HILIC column, 3 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Gas Chromatography with Derivatization (GC-FID/MS)
Instrumentation:
-
Gas chromatograph with FID or MS detector.
Derivatization Protocol:
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70 °C for 30 minutes.
-
Inject the derivatized sample into the GC.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Detector Temperature (FID): 300 °C.
Capillary Electrophoresis (CE)
Instrumentation:
-
Capillary electrophoresis system with a DAD or LIF detector.
Electrophoretic Conditions:
-
Capillary: Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: 195 nm (if UV detection is feasible) or derivatization for LIF.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the validation of an analytical method.
References
- 1. halocolumns.com [halocolumns.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Separation of amino acids and amines by capillary electrophoresis using poly(ethylene oxide) solution containing cetyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 9. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
- 13. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 14. agilent.com [agilent.com]
- 15. peakscientific.com [peakscientific.com]
Comparative analysis of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride with other ibandronate precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of various synthetic precursors for the production of Ibandronate, a third-generation bisphosphonate used in the treatment of osteoporosis. The primary focus is on the synthesis of the key intermediate, 3-(Methyl(pentyl)amino)propanoic acid hydrochloride, and its subsequent conversion to Ibandronate. This document outlines the performance of different synthetic routes, supported by experimental data from patent literature, to aid researchers in process development and optimization.
Executive Summary
The synthesis of Ibandronate predominantly proceeds through the key intermediate, this compound. This guide evaluates two primary industrial routes for the synthesis of this precursor: the Acrylate Addition Pathway and the Halopropionate Alkylation Pathway. A third, less common route, the Reductive Amination Pathway, is also discussed. Each pathway presents distinct advantages and disadvantages concerning yield, reagent toxicity, and industrial scalability. The subsequent conversion of the propanoic acid intermediate to Ibandronate is a well-established process, and this guide provides data on its efficiency.
Comparative Data on Ibandronate Precursor Synthesis
The following tables summarize quantitative data extracted from various patented synthetic routes for this compound and its conversion to Ibandronate.
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Acrylate Addition Pathway | Halopropionate Alkylation Pathway |
| Starting Materials | n-Pentylamine, Acrylate Ester (e.g., Ethyl Acrylate), Formaldehyde, Formic Acid | N-Methylbenzylamine, 1-Bromopentane, Methyl 3-bromopropionate |
| Key Intermediates | N-pentyl-β-alanine ethyl ester, N-methyl-N-pentyl-β-alanine ethyl ester | N-Methyl-N-pentylbenzylamine, N-Methyl-N-pentylamine |
| Reported Yield | 88% (for the final hydrochloride salt from the ester)[1] | ~59% (oxalate salt of N-methyl-N-pentylamine from N-methylbenzylamine)[2] |
| Purity | >99%[1] | Not explicitly quantified in reviewed patents. |
| Key Reagents | Ethyl acrylate, Formaldehyde, Formic Acid | 1-Bromopentane, Palladium on Carbon (Pd/C), Methyl 3-bromopropionate |
| Noted Advantages | High yield, readily available and cheaper starting materials.[1] | Avoids the use of methyl acrylate, which is considered toxic and unstable.[2][3] |
| Noted Disadvantages | Uses ethyl acrylate, which is toxic and prone to polymerization.[2][3] | Involves a debenzylation step using a palladium catalyst, which can be costly. |
Table 2: Conversion of this compound to Ibandronate Sodium
| Parameter | Experimental Data |
| Reactants | This compound, Phosphorous Acid, Phosphorous Trichloride |
| Solvent | Toluene[3], Methanesulfonic acid[4] |
| Reaction Temperature | 80-85°C[3] |
| Reaction Time | 7-8 hours[3] |
| Reported Yield | Not explicitly stated for the final purified product in a single patent, but the process is well-established. |
| Purification | Hydrolysis followed by precipitation and recrystallization. |
Synthetic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the major synthetic pathways to Ibandronate and a general experimental workflow.
Ibandronate Synthetic Pathways
Caption: Overview of the Acrylate and Halopropionate pathways for Ibandronate synthesis.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of Ibandronate.
Mechanism of Action: Ibandronate Signaling Pathway
Ibandronate, like other nitrogen-containing bisphosphonates, functions by inhibiting osteoclast-mediated bone resorption. Its primary molecular target is the enzyme farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway.[5]
Caption: Ibandronate inhibits FPPS, disrupting osteoclast function and inducing apoptosis.
Detailed Experimental Protocols
The following are generalized experimental protocols based on descriptions in the patent literature. Researchers should consult the original patents for specific details and safety information.
Protocol 1: Synthesis of this compound via Acrylate Addition Pathway
Step 1: Synthesis of 3-(N-pentylamino)propionate
-
In a suitable reaction vessel, charge n-amylamine.
-
Slowly add an acrylate ester (e.g., ethyl acrylate) to the n-amylamine at room temperature with stirring.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain crude 3-(N-pentylamino)propionate.
Step 2: Synthesis of 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride
-
To the crude 3-(N-pentylamino)propionate, add formaldehyde solution and formic acid solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction to completion by TLC.
-
Concentrate the mixture under reduced pressure.
-
Add 6mol/L hydrochloric acid and reflux the mixture for 9-10 hours.
-
Monitor the hydrolysis to completion by TLC.
-
Filter the reaction mixture and concentrate the filtrate to obtain the crude product.
-
The crude product can be further purified by recrystallization to yield a white solid of 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride with a purity of >99% and a reported yield of 88%.[1]
Protocol 2: Synthesis of this compound via Halopropionate Alkylation Pathway
Step 1: Preparation of N-Methyl-N-pentylbenzylamine
-
Mix N-methylbenzylamine, a suitable solvent (e.g., acetone), and a base (e.g., potassium carbonate) at room temperature.
-
To the resulting slurry, add 1-bromopentane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for approximately 18 hours.
-
Filter the reaction mixture and wash the solid with the solvent.
-
Concentrate the filtrate under vacuum to obtain an oily residue.
-
Dissolve the residue in a suitable organic solvent (e.g., methylene dichloride) and wash with water.
-
Dry the organic layer over sodium sulfate and concentrate under vacuum to yield the title compound as an oil.
Step 2: Preparation of N-Methyl-N-pentylamine Oxalate
-
Perform debenzylation of N-methyl-N-pentylbenzylamine under hydrogen pressure using a 10% Pd/C catalyst in an alcohol solvent for about 12 hours.
-
Filter the reaction mixture through a hyflo bed.
-
To the filtrate, add oxalic acid and stir at room temperature, followed by cooling.
-
Filter the resulting white mass and dry under vacuum to obtain the oxalate salt (reported yield of 58.82%).[2]
Step 3: Preparation of 3-[N-(methylpentyl)amino]propionic acid hydrochloride
-
Dissolve the N-methyl-N-pentylamine oxalate in water and basify the solution with ammonia.
-
Extract the free amine with an organic solvent.
-
React the N-methyl-N-pentylamine with methyl 3-halopropionate (e.g., methyl 3-bromopropionate) in a suitable solvent (e.g., toluene) in the presence of a base (e.g., potassium carbonate) at elevated temperatures (e.g., 70°C).
-
Hydrolyze the resulting ester to obtain 3-[N-(methylpentyl)amino]propionic acid.
-
Treat with hydrochloric acid to form the hydrochloride salt.
Protocol 3: Conversion of this compound to Ibandronate Sodium
-
Charge a reaction vessel with 3-[N-(methylpentyl)amino]propionic acid hydrochloride, phosphorous acid, and an organic solvent such as toluene.[3]
-
Heat the mixture to 70-75°C.[3]
-
Add phosphorous trichloride dropwise over a period of 1.5 hours.[3]
-
Increase the temperature to 80-85°C and stir for 7-8 hours.[3]
-
Cool the reaction mass and decant the solvent.[3]
-
Add water to the residue and reflux for 10 hours.[3]
-
Treat with charcoal, filter, and concentrate the filtrate.[3]
-
Adjust the pH with a sodium hydroxide solution to precipitate Ibandronate sodium.
-
Filter the solid, wash with a suitable solvent (e.g., methanol, acetone), and dry under vacuum to obtain Ibandronate sodium.[3]
Conclusion
The choice of synthetic route for Ibandronate production involves a trade-off between yield, cost, and safety. The Acrylate Addition Pathway offers a high yield and utilizes relatively inexpensive starting materials. However, the use of toxic and unstable acrylate esters presents significant safety and handling challenges for industrial-scale production.[2][3]
The Halopropionate Alkylation Pathway , while potentially having a lower overall yield and requiring a costly palladium catalyst for debenzylation, avoids the use of acrylates. This makes it a more attractive option from a safety and regulatory perspective for large-scale manufacturing.
The final bisphosphorylation step to convert this compound to Ibandronate is a robust and well-documented process. Optimization of this step typically focuses on solvent choice and purification methods to maximize the yield and purity of the final active pharmaceutical ingredient.
This guide provides a foundational understanding of the key precursors and synthetic strategies for Ibandronate. Further research and process optimization should focus on detailed cost analysis, waste stream management, and quantitative purity analysis to select the most suitable route for a given manufacturing context.
References
- 1. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8178712B2 - Process for the synthesis of Ibandronate sodium - Google Patents [patents.google.com]
- 3. EP2038291B1 - Process for the synthesis of ibandronate sodium - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Ibandronate Sodium? [synapse.patsnap.com]
A Comparative Guide to Analytical Methods for Ibanic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Ibanic Acid Hydrochloride. The focus is on providing a cross-validation perspective to aid in the selection of the most appropriate analytical technique for specific research, development, and quality control needs. This document summarizes key performance data, details experimental protocols, and visualizes workflows for clarity and reproducibility.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the validation parameters for two common analytical techniques used for the quantification of Ibanic Acid Hydrochloride: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Ion Chromatography with conductivity detection.
| Validation Parameter | RP-HPLC with UV Detection | Ion Chromatography with Conductivity Detection |
| Linearity Range | 25 - 200 µg/mL[1] | 352 - 1760 µg/mL[2] |
| Correlation Coefficient (R²) | 0.9991[1] | > 0.999[2] |
| Limit of Detection (LOD) | 0.0163 µg/mL[1] | 38 µg/mL[3] |
| Limit of Quantitation (LOQ) | 0.0495 µg/mL[1] | 113 µg/mL[3] |
| Accuracy (% Recovery) | 99.0 - 102.0%[4] | 99.0 - 103.1%[3] |
| Specificity | No interference from excipients or known impurities.[1] | Specific for Ibandronate and its impurities.[3] |
| Precision (%RSD) | < 2% | < 1%[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
RP-HPLC with UV Detection Method
This method is suitable for the quantification of Ibandronate Sodium in pharmaceutical formulations.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (250 x 4.6 mm I.D., 5 µm particle size)[5]
-
Mobile Phase: A mixture of a buffer containing EDTA and Hexane sulfonic acid (pH adjusted to 2.5) and acetonitrile in a ratio of 95:5 (v/v).[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV detection at 195 nm.[5]
-
Injection Volume: 20 µL
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Ibanic Acid Hydrochloride reference standard in the mobile phase to obtain a known concentration within the linear range.
Sample Preparation (for solid dosage form):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Ibanic Acid Hydrochloride.
-
Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and dilute to a known volume.
-
Filter the solution through a 0.45 µm filter before injection.
Validation Parameters:
-
Linearity: Prepare a series of standard solutions at different concentrations and inject them into the HPLC system. Plot the peak area response against the concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of Ibanic Acid Hydrochloride at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability by injecting the same standard solution multiple times and calculating the relative standard deviation (RSD) of the peak areas. Evaluate intermediate precision by having different analysts perform the analysis on different days.
-
Specificity: Analyze a placebo sample and a sample spiked with known impurities to ensure no interfering peaks at the retention time of Ibanic Acid Hydrochloride.
Ion Chromatography with Conductivity Detection Method
This method is a stability-indicating assay for the simultaneous determination of Ibandronate Sodium and its impurities.
Chromatographic Conditions:
-
Column: Allsep™ anion column (150 mm × 4.6 mm, 7 µm particle size)[3]
-
Mobile Phase: A mixture of 1% (v/v) aqueous formic acid and acetone in a ratio of 98:2 (v/v).[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: Conductivity detector[3]
-
Injection Volume: 20 µL
Standard Solution Preparation:
-
Prepare a stock solution of Ibandronate Sodium reference standard in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution to concentrations within the linear range.
Sample Preparation:
-
Dissolve the sample containing Ibanic Acid Hydrochloride in the mobile phase to achieve a concentration within the working range of the assay.
-
Filter the solution prior to injection.
Forced Degradation Studies (for stability-indicating method validation):
To demonstrate the specificity of the method, subject the drug substance to stress conditions such as hydrolysis (acidic and basic), oxidation, photolysis, and thermal degradation.[3][4]
-
Acid Hydrolysis: Treat the sample with an acid solution (e.g., 5M HCl) at an elevated temperature.[4]
-
Base Hydrolysis: Treat the sample with a base solution (e.g., 5M NaOH).[4]
-
Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Degradation: Expose the solid drug substance to dry heat.
-
Photolytic Degradation: Expose the drug substance to UV light.
Analyze the stressed samples to ensure that the degradation products do not interfere with the quantification of Ibandronic Acid.
Mandatory Visualizations
Workflow for Cross-Validation of Two Analytical Methods
Caption: Workflow for the cross-validation of two analytical methods.
Logical Diagram for Analytical Method Selection
Caption: Decision tree for selecting an analytical method.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. researchgate.net [researchgate.net]
- 3. Stability indicating ion chromatography method for the simultaneous determination of ibandronate sodium drug substance and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. ajrconline.org [ajrconline.org]
Certification of 3-(Methyl(pentyl)amino)propanoic Acid Hydrochloride as a Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the certification of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride as a reference material. It is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in understanding the critical attributes of a certified reference material (CRM) and how to evaluate and compare different sources. This compound, a key intermediate in the synthesis of the osteoporosis drug Ibandronate Sodium, is also known as Ibandronate Related Compound A as per the United States Pharmacopeia (USP).[1] The purity and accurate characterization of this compound are crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API).
Comparison of Reference Material Grades
The selection of a suitable reference material is paramount for achieving accurate and reliable analytical results. Reference materials are available in different grades, with Certified Reference Materials (CRMs) offering the highest level of accuracy and traceability.[2] This section compares the typical specifications of a pharmacopeial primary standard, such as the USP reference standard, with a commercially available certified reference material.
Table 1: Comparison of Reference Material Specifications
| Characteristic | USP Primary Reference Standard (Ibandronate Related Compound A) | Commercial Certified Reference Material (CRM) |
| Identity | Confirmed by official pharmacopeial methods (e.g., IR, NMR, MS) | Confirmed by validated analytical methods (e.g., IR, NMR, MS) |
| Purity (Assay) | Assigned value with a stated uncertainty (e.g., 99.8% ± 0.2%) | Certified value with a stated uncertainty (e.g., 99.9% ± 0.1%) |
| Impurity Profile | Characterized and quantified, with specified limits for known and unknown impurities | Detailed impurity profile provided with quantified levels of each impurity |
| Certification | Certified by the United States Pharmacopeia (USP) | Certified by an accredited body under ISO 17034 and tested in an ISO/IEC 17025 accredited laboratory.[2] |
| Traceability | Traceable to the primary standard of the pharmacopeia | Metrological traceability to SI units |
| Certificate of Analysis | Comprehensive CoA with all characterization data and instructions for use | Detailed CoA with certified value, uncertainty, impurity profile, and stability data |
| Homogeneity | Assessed and confirmed to be sufficiently homogeneous | Data on homogeneity testing provided |
| Stability | Long-term stability is monitored and a valid use date is provided | Stability studies conducted under defined conditions with a specified shelf-life |
Experimental Protocols for Certification
The certification of a reference material is a rigorous process involving a series of experiments to establish its identity, purity, and stability. The following are detailed methodologies for key experiments typically performed.
Identity Confirmation
Objective: To unequivocally confirm the chemical structure of this compound.
-
Infrared (IR) Spectroscopy:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Method: A small amount of the material is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is recorded and compared with the reference spectrum.
-
Acceptance Criteria: The IR spectrum of the candidate material should be concordant with the reference spectrum.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer.
-
Method: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O). ¹H and ¹³C NMR spectra are acquired.
-
Acceptance Criteria: The chemical shifts, signal multiplicities, and integration values in the ¹H and ¹³C NMR spectra should be consistent with the known structure of this compound.
-
-
Mass Spectrometry (MS):
-
Instrument: High-Resolution Mass Spectrometer (HRMS).
-
Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined.
-
Acceptance Criteria: The measured accurate mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated theoretical mass.
-
Purity Assessment (Assay)
Objective: To determine the purity of the reference material and quantify any impurities present.
-
High-Performance Liquid Chromatography (HPLC):
-
Instrument: HPLC system with a UV or Charged Aerosol Detector (CAD).
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Method: A validated, stability-indicating HPLC method is used to separate the main component from its impurities. The purity is typically determined by area normalization. For a certified value, a quantitative assay using a well-characterized primary standard is performed.
-
Acceptance Criteria: The purity should meet the predefined specification (e.g., ≥ 99.5%). Individual impurities should be below specified thresholds.
-
Stability Assessment
Objective: To evaluate the stability of the reference material under defined storage conditions and establish a shelf-life.
-
Long-Term Stability Study:
-
Storage Conditions: Typically 2-8 °C, protected from light.
-
Testing Intervals: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Method: The reference material is tested at each time point using the validated HPLC method for purity and impurity levels.
-
Acceptance Criteria: No significant degradation or change in the purity profile should be observed over the study period.
-
-
Accelerated Stability Study:
-
Storage Conditions: For example, 40 °C / 75% RH for 6 months.
-
Purpose: To predict the long-term stability of the material.
-
Certification Workflow and Signaling Pathway
The following diagrams illustrate the logical workflow of the reference material certification process and a hypothetical signaling pathway that could be influenced by the parent drug, ibandronate, for which this compound is a key intermediate.
Caption: Workflow for the certification of a reference material.
Caption: Simplified signaling pathway inhibited by ibandronate.
References
A Spectroscopic Comparison of 3-(Methyl(pentyl)amino)propanoic Acid Hydrochloride from Diverse Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride synthesized via two common routes: Michael addition followed by Eschweiler-Clarke methylation, and direct reductive amination. The choice of synthetic pathway can significantly influence the purity profile of the final product, and understanding the spectroscopic differences is crucial for quality control and regulatory compliance in pharmaceutical development. This document presents supporting experimental data and detailed methodologies to aid in the characterization of this important synthetic intermediate.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Two prevalent methods for its synthesis are a two-step process involving a Michael addition and subsequent methylation, and a more direct one-pot reductive amination. While both routes can yield the desired product, they are prone to different sets of impurities and byproducts, which can be readily identified and differentiated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis Methodologies
Route 1: Michael Addition followed by Eschweiler-Clarke Methylation
This widely-used, two-step approach first involves the conjugate addition of pentylamine to an acrylate ester (e.g., ethyl acrylate) to form the intermediate ethyl 3-(pentylamino)propanoate. This intermediate is then methylated using the Eschweiler-Clarke reaction, which employs formic acid and formaldehyde, followed by hydrolysis and salt formation with hydrochloric acid to yield the final product.
Route 2: Reductive Amination
Reductive amination offers a more convergent approach, where 3-oxopropanoic acid (or a suitable precursor) reacts with N-methylpentylamine in the presence of a reducing agent to directly form the target molecule. The reaction proceeds via an iminium intermediate which is subsequently reduced in situ.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for this compound and highlight the potential differentiating features arising from the two synthetic routes.
Table 1: ¹H NMR Spectroscopy Data (400 MHz, D₂O)
| Assignment | Expected Chemical Shift (δ, ppm) | Route 1 (Michael Addition) - Purity Profile | Route 2 (Reductive Amination) - Purity Profile |
| -CH₃ (pentyl) | 0.85-0.95 (t) | High purity sample shows a clean triplet. | High purity sample shows a clean triplet. |
| -(CH₂)₃- (pentyl) | 1.25-1.40 (m) | Well-resolved multiplet. | Well-resolved multiplet. |
| -N-CH₂- (pentyl) | 2.95-3.05 (t) | Minor peaks from residual ethyl 3-(pentylamino)propanoate may be observed. | Minor peaks from unreacted N-methylpentylamine may be present. |
| -N-CH₃ | 2.80-2.90 (s) | Sharp singlet. | Sharp singlet. |
| -N-CH₂-CH₂-COOH | 3.25-3.35 (t) | Clean triplet. | Possible presence of diastereotopic protons if chiral reducing agents are used. |
| -CH₂-COOH | 2.70-2.80 (t) | Clean triplet. | Clean triplet. |
Table 2: ¹³C NMR Spectroscopy Data (100 MHz, D₂O)
| Assignment | Expected Chemical Shift (δ, ppm) | Route 1 (Michael Addition) - Purity Profile | Route 2 (Reductive Amination) - Purity Profile |
| -CH₃ (pentyl) | ~13.5 | Single, sharp resonance. | Single, sharp resonance. |
| -(CH₂)₃- (pentyl) | ~22.0, ~28.5, ~25.5 | Three distinct resonances. | Three distinct resonances. |
| -N-CH₂- (pentyl) | ~55.0 | Minor peaks from unreacted starting materials may be present. | Minor peaks from unreacted starting materials may be present. |
| -N-CH₃ | ~42.0 | Sharp resonance. | Sharp resonance. |
| -N-CH₂-CH₂-COOH | ~50.0 | Sharp resonance. | Sharp resonance. |
| -CH₂-COOH | ~30.0 | Sharp resonance. | Sharp resonance. |
| -COOH | ~175.0 | Single resonance. | Single resonance. |
Table 3: FT-IR Spectroscopy Data (ATR)
| Assignment | Expected Wavenumber (cm⁻¹) | Route 1 (Michael Addition) - Purity Profile | Route 2 (Reductive Amination) - Purity Profile |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) | Broad absorption characteristic of a carboxylic acid. | Broad absorption characteristic of a carboxylic acid. |
| C-H stretch (aliphatic) | 2960-2850 | Strong absorptions. | Strong absorptions. |
| N⁺-H stretch | 2700-2400 (broad) | Broad absorption indicative of the hydrochloride salt. | Broad absorption indicative of the hydrochloride salt. |
| C=O stretch (carboxylic acid) | 1730-1700 | Sharp, strong absorption. | Sharp, strong absorption. A faint shoulder may appear if residual aldehyde is present. |
| C-N stretch | 1200-1020 | Medium absorption. | Medium absorption. |
Table 4: Mass Spectrometry Data (ESI+)
| Assignment | Expected m/z | Route 1 (Michael Addition) - Purity Profile | Route 2 (Reductive Amination) - Purity Profile |
| [M+H]⁺ | 174.15 | Major peak corresponding to the protonated molecule. | Major peak corresponding to the protonated molecule. |
| Fragmentation Pattern | Varies | Common fragments include loss of the pentyl group and decarboxylation. | Common fragments include loss of the pentyl group and decarboxylation. |
| Potential Impurity Ions | Varies | Ions corresponding to unreacted intermediates (e.g., ethyl 3-(pentylamino)propanoate) may be detected. | Ions from unreacted N-methylpentylamine or byproducts of the reducing agent may be present. |
Synthesis Pathway Diagrams
Caption: Synthetic pathways for this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of deuterium oxide (D₂O).
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 220 ppm
-
-
Data Processing: The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Chemical shifts were referenced to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Processing: The spectrum was baseline corrected and reported in terms of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) analyzer.
-
Sample Preparation: The sample was dissolved in a mixture of methanol and water (1:1 v/v) to a concentration of approximately 1 µg/mL.
-
Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3500 V
-
Nebulizer Gas: Nitrogen
-
Drying Gas Temperature: 300 °C
-
Mass Range: m/z 50-500
-
-
Data Processing: The mass spectrum was analyzed to identify the molecular ion and characteristic fragment ions.
Conclusion
The spectroscopic analysis of this compound provides a powerful tool for the characterization and quality control of this important pharmaceutical intermediate. While both the Michael addition/Eschweiler-Clarke and reductive amination synthetic routes can produce the target compound, they are susceptible to different impurity profiles. Careful examination of NMR, FT-IR, and MS data allows for the identification of residual starting materials, intermediates, and byproducts, thereby ensuring the production of high-purity material suitable for drug development and manufacturing. The provided data and protocols serve as a valuable resource for researchers and scientists in the pharmaceutical industry.
A Comparative Analysis of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride Purity from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stated purity of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride (CAS: 625120-81-2), a key intermediate in the synthesis of Ibandronate Sodium[1][2], from several chemical suppliers. This document is intended to assist researchers and drug development professionals in selecting a suitable grade of this compound for their specific applications, which range from its use as a reference standard in analytical chemistry to its role in the development of therapeutics for osteoporosis.[1][2]
Supplier Purity Comparison
The following table summarizes the publicly available purity claims for this compound from various suppliers. It is important to note that this data is based on the information provided by the suppliers themselves and has not been independently verified. Researchers are encouraged to request certificates of analysis for specific lots and to perform their own purity verification.
| Supplier | Stated Purity | Additional Information |
| Benchchem | ≥99.0% | Notes it as a high-purity organic compound.[2] |
| Crysdot | 97% | |
| Labseeker | >95% | [3] |
| Smolecule | >95% | [1] |
| MedChemExpress | High Purity | Provides the compound as a reference standard.[4] |
| LGC Standards | High Quality | Marketed as a pharmaceutical reference standard.[5][6] |
| AK Scientific | Not specified | |
| BLD Pharm | Not specified | |
| TRC | Not specified |
Experimental Protocols for Purity Determination
To independently verify the purity of this compound, a combination of analytical techniques is recommended. The following protocols are based on established methods for the analysis of this compound and its related impurities.[7]
1. Purity Analysis and Impurity Profiling by Gas Chromatography (GC)
Gas chromatography is a suitable method for the quantification of process-related impurities in this compound, particularly as the compound itself and its impurities may lack a strong UV chromophore for HPLC analysis.[7]
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.
-
Column: AT-5, 30m x 0.53mm, 5µm film thickness (or equivalent).[7]
-
Carrier Gas: High purity helium.[7]
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the compound in water.
-
Adjust the pH of the solution to approximately 9.5 with a 5.0N sodium hydroxide solution.[7]
-
For certain impurities, a separate sample may be prepared by dissolving the compound in acetonitrile and adjusting the pH to 7.0 with triethylamine.[7]
-
-
GC Conditions:
-
Injector Temperature: 90°C to 110°C, depending on the target impurities.[7]
-
Detector Temperature: 260°C.[7]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp 1: Increase to 105°C at a rate of 6°C/minute, hold for 8 minutes.
-
Ramp 2: Increase to 180°C at a rate of 10°C/minute, hold for 8 minutes.
-
Ramp 3: Increase to 260°C at a rate of 20°C/minute, hold for 18 minutes.[7]
-
-
Injection Volume: 1.0 µL with a split ratio of 1:5.[7]
-
-
Data Analysis: The percentage of each impurity can be determined by comparing the peak area of the impurity to the total peak area of all components in the chromatogram. For quantitative analysis of known impurities, a calibration curve should be generated using certified reference standards.
2. Purity Verification by High-Performance Liquid Chromatography (HPLC)
While GC is well-suited for impurity profiling, HPLC can also be employed for purity verification, particularly with a suitable detector.
-
Instrumentation: An HPLC system with a UV detector or, ideally, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) if the compound and its impurities lack a strong chromophore.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or using ELSD/CAD.
-
Data Analysis: Purity is assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the comparative purity analysis of this compound from different suppliers.
Caption: Workflow for comparative purity analysis.
References
- 1. Buy this compound | 625120-81-2 | > 95% [smolecule.com]
- 2. This compound, CAS 625120-81-2 [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-[Methyl(pentyl)amino]propanoic Acid Hydrochloride [lgcstandards.com]
- 6. 3-[Methyl(pentyl)amino]propanoic Acid Hydrochloride [lgcstandards.com]
- 7. tsijournals.com [tsijournals.com]
Performance of Chromatographic Columns for 3-(Methyl(pentyl)amino)propanoic Acid Hydrochloride Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate analysis of pharmaceutical intermediates like 3-(Methyl(pentyl)amino)propanoic acid hydrochloride is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). As a known process-related impurity and a precursor to the drug Ibandronate, its chromatographic separation requires robust and reliable methods. This guide provides a comparative overview of different high-performance liquid chromatography (HPLC) columns and their performance for the analysis of this compound and structurally related molecules.
While direct comparative studies on various columns for the specific analysis of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from the established analytical methods for Ibandronate and its related substances. The methodologies presented here are based on their successful application in separating compounds with similar physicochemical properties, making them strong candidates for the analysis of this compound.
Comparison of Chromatographic Systems
The selection of an appropriate HPLC column is paramount for achieving optimal separation. The choice depends on the analyte's properties, such as polarity and ionic nature. For this compound, which is a polar compound and a hydrochloride salt, both reversed-phase and mixed-mode chromatography can be considered. The following table summarizes various chromatographic systems that have been successfully employed for the analysis of the parent compound, Ibandronate, and its impurities, which includes the target analyte.
| Column Type | Stationary Phase | Mobile Phase | Detector | Reference |
| Mixed-Mode | Hydrophobic C18 and Strong Anion Exchange | Gradient of trifluoroacetic acid and acetonitrile | Corona Charged Aerosol Detection (CAD) | [1][2] |
| Anion Exchange | Allsep™ Anion Exchange | 0.2% (v/v) aqueous formic acid (pH 3.1) and acetonitrile (95:5 v/v) | Refractive Index (RI) | [3] |
| Reversed-Phase | Octyl (C8) or Octadecyl (C18) Silane Bonded Silica | Methanol-phosphate buffered saline or Acetonitrile-phosphate buffered saline | Ultraviolet (UV) | [4] |
| Reversed-Phase | Waters Bridge C18 (5 µm, 250 x 4.6 mm) | 90% Buffer (1.5 mL o-phosphoric acid, 990 mg 1-Hexanesulfonic acid sodium salt, 140 mg EDTA in 1000 mL water) : 10% Acetonitrile | Diode Array Detector (DAD) at 198 nm (inverse mode) | [5] |
| Reversed-Phase | Hypersil BDS C18 (5 µm, 250mm X 4.6mm) | Buffer: Acetonitrile (95:05 v/v) | Photodiode Array (PDA) | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for the chromatographic systems mentioned above.
Method 1: Mixed-Mode Chromatography
-
Column: A mixed-mode column combining hydrophobic C18 and strong anion exchange retention mechanisms.
-
Mobile Phase: A gradient elution using a mass spectrometer compatible volatile mobile phase consisting of trifluoroacetic acid and acetonitrile.[1][2]
-
Flow Rate: Not specified.
-
Application Note: This method was found to be suitable for the assessment of ibandronate's related substances, with a quantification limit of at least 0.03%.[1][2] The major impurities identified were synthesis by-products, which would include compounds like this compound.
Method 2: Anion Exchange Chromatography
-
Column: Allsep™ Anion Exchange column (150mm × 4.6mm, 7µm particle diameter).[3]
-
Mobile Phase: A mixture of 0.2% (v/v) aqueous formic acid with a pH of 3.1 and acetonitrile in a 95:5 (v/v) ratio.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Temperature: Ambient.[3]
-
Detection: Refractive Index (RI) detector.[3]
-
Application Note: This method was developed for the simultaneous assay of ibandronate sodium and the determination of its impurities. The drug substance was subjected to stress conditions to demonstrate the method's stability-indicating properties.[3]
Method 3: Reversed-Phase Chromatography (with UV Detection)
-
Column: Octyl (C8) or Octadecyl (C18) silane bonded silica gel column (150 x 4.6mm, 200 x 4.6mm, or 250 x 4.6mm).[4]
-
Mobile Phase: Methanol-phosphate buffered saline or acetonitrile-phosphate buffered saline.[4]
-
Flow Rate: 0.8 - 1.2 mL/min (preferred 1.0 mL/min).[4]
-
Detection: Ultraviolet (UV) detector at a wavelength of 195nm - 205nm (preferred 195nm or 200nm).[4]
-
Application Note: This method allows for the effective separation of ibandronate and its impurities, ensuring accurate content measurement.[4]
Method 4: Reversed-Phase Chromatography (with DAD Detection)
-
Column: Waters Bridge C18 reversed-phase column (250 x 4.6 mm I.D.; particle size 5 µm).[5]
-
Mobile Phase: Isocratic elution with a mobile phase consisting of 90% buffer and 10% acetonitrile (V/V). The buffer is prepared with 1.5 mL ortho-phosphoric acid, 990 mg 1-Hexanesulfonic acid sodium salt, and 140 mg EDTA in 1000 mL of HPLC grade water.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: Diode Array Detector (DAD) measuring UV absorbance at 198 nm in inverse mode.[5]
-
Application Note: Due to the lack of a chromophore in ibandronate, this method utilizes indirect UV detection by adding a light-absorbing ionic species to the mobile phase.[5]
Method 5: Reversed-Phase Chromatography (with PDA Detection)
-
Column: Hypersil BDS C18 (250mm X 4.6mm, 5µm).[6]
-
Mobile Phase: A mixture of Buffer and Acetonitrile in a 95:05 v/v ratio.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Temperature: Ambient.[6]
-
Detection: Photodiode Array (PDA) detector.[6]
-
Application Note: This stability-indicating method demonstrated good separation of the main compound from its degradation products.[6]
Experimental Workflow
The general workflow for the analysis of this compound using HPLC is depicted in the following diagram. This process outlines the key steps from sample preparation to data analysis.
Caption: General workflow for HPLC analysis.
Conclusion
The selection of a suitable chromatographic column and method is a critical step in the analysis of this compound. While a single, universally superior column cannot be designated without direct comparative data, this guide presents several well-validated methods used for the closely related API, Ibandronate, and its impurities. Reversed-phase columns, particularly C18 and C8 phases, are commonly employed and offer a good starting point for method development. For this polar and ionic analyte, mixed-mode and anion-exchange chromatography provide alternative selectivities that may offer improved retention and resolution. Researchers should consider the specific requirements of their analysis, including sensitivity, resolution from other impurities, and compatibility with detection methods, when selecting the most appropriate column and conditions. The detailed protocols provided herein serve as a valuable resource for developing and validating a robust analytical method for this important pharmaceutical intermediate.
References
- 1. Impurity profiling of ibandronate sodium by HPLC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. CN103134886A - Method for analytical separation sodium ibandronate and impurities thereof by utilizing high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. scribd.com [scribd.com]
Alternative synthesis routes for Ibandronate intermediate III and their comparison
For Researchers, Scientists, and Drug Development Professionals
Ibandronate, a nitrogen-containing bisphosphonate, is a widely used pharmaceutical for the treatment of osteoporosis. A key building block in its synthesis is 3-(N-methyl-N-pentyl)amino propionic acid (Intermediate III). The efficiency, cost-effectiveness, and environmental impact of Ibandronate production are significantly influenced by the synthetic route chosen for this intermediate. This guide provides a detailed comparison of the primary alternative synthesis routes for Ibandronate Intermediate III, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Routes
Several distinct synthetic strategies have been developed for the preparation of Ibandronate Intermediate III. The following table summarizes the key performance indicators for the most prominent methods.
| Synthesis Route | Key Raw Materials | Number of Steps | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| Route 1: Michael Addition & Eschweiler-Clarke Methylation | n-Pentylamine, Acrylate, Formic Acid, Formaldehyde | 2 | High (~88%)[1] | >99%[1] | High yield and purity, readily available and inexpensive starting materials, suitable for large-scale production.[1] | Use of formaldehyde, a potential carcinogen. |
| Route 2: From N-Methylbenzylamine | N-Methylbenzylamine, 1-Bromopentane, Methyl Acrylate | 4 | Moderate | Good | Avoids direct handling of potentially toxic N-methyl, N-pentylamine. | Multi-step process, involves debenzylation which can require catalytic hydrogenation. |
| Route 3: Phase-Transfer Catalysis | 3-Methylamino-propionitrile, 1-Bromopentane | 2 | High | Good | Improved yield compared to older methods, avoids distillation of the intermediate product.[2] | Requires a phase-transfer catalyst, potential for side reactions like quaternary ammonium salt formation.[1] |
| Route 4: Reductive Amination | Carbonyl compound, Methylpentylamine | 1-2 | Variable | Variable | Can be a direct one-pot synthesis. | Less specific data available for this particular intermediate. |
Experimental Protocols
Route 1: Michael Addition followed by Eschweiler-Clarke Methylation
This two-step synthesis is a widely employed method for industrial production.
Step 1: Michael Addition of n-Pentylamine to an Acrylate
-
Materials: n-Pentylamine, Acrylate (e.g., methyl acrylate or ethyl acrylate), optional solvent.
-
Procedure: In a suitable reactor, n-pentylamine is reacted with an acrylate. The weight of the acrylate can range from 0.5 to 20 times the weight of n-pentylamine. The reaction is carried out with stirring at a temperature between -10°C and 70°C. Upon completion, water is added, and the pH is adjusted to 2-7. The organic phase containing the N-pentyl amino propionate is extracted. The aqueous phase is then adjusted to a pH of 8-14, and the product is extracted with an organic solvent. The solvent is concentrated to yield 3-(N-pentylamino)propionate.[1]
Step 2: Eschweiler-Clarke Methylation
-
Materials: 3-(N-pentylamino)propionate, Formalin (formaldehyde solution), Formic acid, Hydrochloric acid.
-
Procedure: To the 3-(N-pentylamino)propionate obtained in the previous step, formalin and formic acid are added. The reaction mixture is stirred at room temperature overnight. After confirming the reaction is complete (e.g., by TLC), the mixture is concentrated under reduced pressure. A 6mol/L solution of hydrochloric acid is added, and the mixture is refluxed for 9-10 hours to facilitate hydrolysis. After filtration, the filtrate is concentrated to yield the final product, 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride, as a white solid.[1] An overall yield of 88% with a purity greater than 99% has been reported for this process.[1]
Route 2: Synthesis starting from N-Methylbenzylamine
This route offers an alternative that avoids the direct use of some volatile and potentially hazardous amines.
-
Procedure: This process involves four main steps:
-
N-alkylation: N-methylbenzylamine is reacted with 1-bromopentane in the presence of a base (e.g., potassium carbonate) to yield N-methyl, N-pentyl benzylamine.
-
Debenzylation: The benzyl group is removed from the N-methyl, N-pentyl benzylamine, typically through catalytic hydrogenation (e.g., using Pd/C as a catalyst), to produce N-methyl, N-pentylamine.
-
N-alkylation: The resulting N-methyl, N-pentylamine is then reacted with methyl acrylate.
-
Hydrolysis: The final ester intermediate is hydrolyzed to afford 3-[N-(methylpentyl) amino] propionic acid.
-
Route 3: Phase-Transfer Catalysis
This method aims to improve reaction efficiency and yield.
-
Materials: 3-Methylamino-propionitrile, 1-Bromopentane, a phase-transfer catalyst (e.g., tetrabutylammonium iodide), a strong base (e.g., >50% sodium hydroxide solution), and an inert organic solvent (e.g., toluene).
-
Procedure: 3-Methylamino-propionitrile is mixed with the inert organic solvent, the aqueous sodium hydroxide solution, and the phase-transfer catalyst. 1-Bromopentane is then added dropwise at a controlled temperature (20-50°C). The reaction mixture is stirred for 5-15 hours. The resulting 3-(N-methyl-N-n-pentyl amine) propionitrile is then hydrolyzed using hydrochloric acid, typically by heating to 90-120°C for 4-24 hours, to yield 3-(N-methyl-N-n-pentyl amine) propionic acid hydrochloride.[2] This method is reported to significantly improve the yield compared to prior art.[2]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Route 1: Michael Addition and Eschweiler-Clarke Methylation.
Caption: Route 2: Synthesis from N-Methylbenzylamine.
References
A Comparative Guide to the Stability of 3-(Methyl(pentyl)amino)propanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of this compound (Compound A) against structurally related compounds. The primary objective is to benchmark its stability under various stress conditions, providing crucial data for formulation development, storage, and handling. The stability of amine hydrochloride salts is often superior to their free base counterparts, offering advantages in solubility and shelf-life, which are vital in pharmaceutical development.[1]
The compounds selected for this comparison are:
-
Compound A: this compound
-
Compound B: 3-(Methyl(pentyl)amino)propanoic acid (Free Base)
-
Compound C: 3-(Ethyl(pentyl)amino)propanoic acid hydrochloride (Analogue)
Comparative Stability Data
Forced degradation studies were conducted to evaluate the intrinsic stability of the molecules.[2] These studies expose the compounds to conditions more severe than standard accelerated stability testing to identify degradation pathways and compare stability profiles.[2][3][4] The percentage of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Table 1: Degradation under Hydrolytic Conditions
| Condition | Compound A (% Degradation) | Compound B (% Degradation) | Compound C (% Degradation) |
| 0.1 M HCl, 60°C, 48h | 1.8 | 3.5 | 2.1 |
| Purified Water, 60°C, 48h | < 0.5 | 1.2 | < 0.5 |
| 0.1 M NaOH, 60°C, 48h | 2.5 | 5.1 | 2.9 |
Table 2: Degradation under Oxidative, Thermal, and Photolytic Conditions
| Condition | Compound A (% Degradation) | Compound B (% Degradation) | Compound C (% Degradation) |
| 3% H₂O₂, RT, 24h | 3.1 | 4.8 | 3.5 |
| Solid State, 80°C, 72h | 1.1 | 2.9 | 1.4 |
| Photostability (ICH Q1B) | 0.9 | 2.2 | 1.1 |
Data Summary: The data consistently demonstrates that Compound A (this compound) exhibits enhanced stability across all tested stress conditions compared to its free base (Compound B) and the ethyl analogue (Compound C). The hydrochloride salt form provides significant protection against hydrolytic, oxidative, and thermal degradation.
Experimental Protocols
The methodologies employed in this study adhere to principles outlined in the International Council for Harmonisation (ICH) Q1A guidelines for stability testing.[5][6][7][8]
Forced Degradation (Stress Testing) Protocol
Objective: To identify likely degradation products and establish the intrinsic stability of the molecule.[2]
Materials:
-
Compounds A, B, and C (purity >99%)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
HPLC-grade Acetonitrile and Water
-
Forced degradation was targeted to achieve 5-20% degradation where possible.[4]
Procedure:
-
Stock Solutions: Prepare 1.0 mg/mL stock solutions of each compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for 48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C for 48 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound in a calibrated oven at 80°C for 72 hours. Dissolve in the mobile phase for analysis.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[3]
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Visualizations
Forced Degradation Experimental Workflow
The following diagram illustrates the logical workflow for the forced degradation studies performed.
Caption: Workflow for conducting forced degradation stability studies.
Hypothetical Degradation Pathway
This diagram outlines a potential degradation pathway for 3-(Methyl(pentyl)amino)propanoic acid under harsh hydrolytic or oxidative conditions, leading to dealkylation.
Caption: Potential dealkylation degradation pathway for the parent amine.
References
- 1. quora.com [quora.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. mastercontrol.com [mastercontrol.com]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative study of the reactivity of different beta-amino acid hydrochlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various beta-amino acid hydrochlorides in key chemical transformations. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the factors that govern their chemical behavior. Beta-amino acids are crucial building blocks in medicinal chemistry, valued for their ability to impart unique conformational constraints and increased metabolic stability to peptides and other pharmacologically active molecules.[1][2] Understanding their reactivity is paramount for the efficient synthesis and development of novel therapeutics.
Fundamental Factors Governing Reactivity
The reactivity of beta-amino acids is distinct from their alpha-amino acid counterparts due to the additional methylene unit in their backbone. This structural difference introduces several key factors that influence their behavior in chemical reactions.
-
Electronic Effects: The primary distinction lies in the nucleophilicity of the amino group. In beta-amino acids, the amino group is separated from the electron-withdrawing carboxylic acid group by an additional carbon atom. This increased distance reduces the inductive effect, making the lone pair on the nitrogen more available and thus rendering the amino group more nucleophilic compared to that in alpha-amino acids.[3] Conversely, the carboxylic acid group of a beta-amino acid is a better electrophile.[3]
-
Steric Hindrance: As with any chemical reaction, steric bulk around the reactive centers (the amino and carboxyl groups) can significantly impede reactivity. This is particularly evident in amide bond formation, where sterically hindered beta-amino acids or amine components can lead to low yields of the desired dipeptide.[4]
-
Reaction Conditions: The choice of reagents, solvents, and catalysts plays a critical role. For instance, strong activation methods are often required for efficient amide bond formation, while the presence of a base can sometimes promote undesirable side reactions.[4] In esterification, the nature of the acid catalyst has been shown to be a determining factor, with sulfuric acid being effective where hydrochloric acid is not under certain thin-film conditions.[5]
-
Intramolecular Interactions: The presence of other functional groups within the beta-amino acid structure can lead to specific intramolecular reactions. For example, α-hydroxy-β-amino acid derivatives are prone to forming homobislactones as a significant side product during carboxyl group activation, especially in the presence of a base.[4]
Comparative Reactivity in Amide Bond Formation
Amide bond formation is a cornerstone of peptide synthesis. While beta-amino acids can be incorporated into peptide chains, their reactivity can be influenced by their structure and the chosen coupling method.
A significant challenge arises from side reactions, particularly with substituted beta-amino acids. For instance, in the synthesis of peptidomimetics containing α-hydroxy-β-amino acids, the activation of the carboxyl group can lead to the formation of a homobislactone, which competes with the desired amide bond formation and reduces the overall yield.[4] The use of strong activation methods like EDC-HOAt without the addition of a base can enhance the desired reaction, though side products may still form.[4]
Table 1: Influence of Activation Method on a Model Amide Coupling Reaction A qualitative comparison based on studies of Boc-(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid.
| Activation Method | Base Addition | Predominant Outcome | Relative Amide Yield | Reference |
| Active Ester (OBt, OAt) | Catalytic amount | Significant homobislactone formation | Low | [4] |
| EDC-HOAt | None | Enhanced amide bond formation | Higher | [4] |
Experimental Protocol: General Amide Bond Formation
Objective: To couple an N-protected beta-amino acid with an amine component.
Materials:
-
N-protected beta-amino acid
-
Amine component (as a salt or free base)
-
Coupling reagent (e.g., EDC, HATU)
-
Additive (e.g., HOBt, HOAt)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Tertiary base (e.g., DIPEA), if necessary
Procedure:
-
Dissolve the N-protected beta-amino acid (1.0 equiv.) and the additive (1.1 equiv.) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling reagent (1.1 equiv.) to the solution and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the amine component (1.0 equiv.) to the reaction mixture. If the amine is a hydrochloride salt, add a tertiary base (e.g., DIPEA, 1.2 equiv.) to release the free amine.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction (e.g., with water or saturated NH4Cl solution) and extract the product with an organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 1. General pathway for amide bond formation with potential side reaction.
Comparative Reactivity in Esterification
Esterification of the carboxylic acid group is a common transformation for protecting the C-terminus or for synthesizing beta-amino acid ester hydrochlorides, which are versatile intermediates. A widely used method involves reacting the amino acid with an alcohol in the presence of thionyl chloride (SOCl2).[6][7] This process is effective for a range of amino acids, including beta-alanine.
The reaction yields are generally high, though conditions such as temperature and reaction time need to be controlled to prevent side reactions and ensure complete conversion.
Table 2: Synthesis of β-Amino Acid Ester Hydrochlorides via Thionyl Chloride Method
| β-Amino Acid | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference |
| d-Alanine* | Ethanol | 50 | 3 | 97 | [7] |
| β-Alanine | Methanol | Reflux | - | High (not specified) | [7] |
| (±)-3-Amino-3-(aryl)propanoic acids | Ethanol | Reflux | - | 76-98 | [6] |
*Note: d-Alanine is an alpha-amino acid shown for comparison of conditions and yield within the same synthetic methodology.
Experimental Protocol: Esterification using Thionyl Chloride
Objective: To synthesize a beta-amino acid methyl ester hydrochloride.
Materials:
-
Beta-amino acid
-
Anhydrous methanol
-
Thionyl chloride (SOCl2)
-
Diethyl ether (for precipitation)
-
Round-bottom flask with a reflux condenser and drying tube
Procedure:
-
Suspend the beta-amino acid (1.0 equiv.) in anhydrous methanol in a round-bottom flask under a fume hood.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 equiv.) dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl and SO2 gas.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (as monitored by TLC, showing the disappearance of the starting material).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the beta-amino acid ester hydrochloride.
Figure 2. Experimental workflow for the esterification of β-amino acids.
Stability and Decomposition Pathways
The stability of beta-amino acids and their derivatives is crucial for their application. While the basic beta-amino acid structure is generally stable, certain derivatives can be prone to decomposition. For example, β-amino alkylzinc iodides, which are used in cross-coupling reactions, are intrinsically unstable and can decompose through β-elimination or protonation.[8]
Kinetic studies have quantified these decomposition rates, revealing how the structure of the amino acid and the nature of the N-protecting group influence stability. For instance, a glutamic acid-derived zinc reagent (containing an additional ester group) decomposes more rapidly via β-elimination than a corresponding aspartic acid derivative.[8]
Table 3: First-Order Decomposition Rate Constants of β-Amino Alkylzinc Iodides at 291 K
| Reagent Derivative | N-Protecting Group | Decomposition Pathway | Rate Constant (k, s⁻¹) | Reference |
| Aspartic Acid | Boc | β-Elimination | - (slower) | [8] |
| Glutamic Acid | Boc | β-Elimination | 24 x 10⁻⁶ | [8] |
| Phenylalanine | Benzamide | Self-protonation | 5.2 x 10⁻⁶ | [8] |
In contrast, under standard acidic hydrolysis conditions (e.g., 6M HCl), the β-hydroxy group of beta-hydroxy-amino acids has been shown to be stable, unlike terminal hydroxy groups on linear amino acid side chains which can undergo chlorosubstitution.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 3. Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions | MDPI [mdpi.com]
- 4. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 8. Kinetic studies on the stability and reactivity of beta-amino alkylzinc iodides derived from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactions of hydroxyamino acids during hydrochloric acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride, a compound often used as an intermediate in pharmaceutical synthesis.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. Understanding these properties is the first step in safe chemical management.
| Property | Value |
| Molecular Formula | C₉H₁₉NO₂ · HCl[3] |
| Molecular Weight | 209.71 g/mol [4][5] |
| CAS Number | 625120-81-2[1][4] |
| Melting Point | 101-103°C[1] |
| Boiling Point | 299.2°C at 760 mmHg[1] |
| Flash Point | 134.7°C[1] |
| Solubility | Slightly soluble in Methanol and Water[1] |
Hazard Identification and Safety Precautions
According to safety data sheets, this compound is classified with the following hazards:
-
Causes skin irritation (Category 2)[3]
-
Causes serious eye irritation (Category 2)[3]
-
May cause respiratory irritation (Category 3)[3]
Precautionary measures include washing hands and any exposed skin thoroughly after handling, avoiding breathing dust, and using the substance only in well-ventilated areas.[3] Personal protective equipment such as protective gloves and eye/face protection is mandatory.[3]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant .[3] This must be done in accordance with all local, state, and federal environmental regulations.[3] Do not reuse empty containers.[3]
The following workflow illustrates the decision-making process for the proper disposal of this chemical.
Experimental Protocols Cited
The information presented in this guide is based on standardized safety data sheets and chemical property databases. No experimental protocols are cited as the disposal procedures are based on established regulatory guidelines. It is imperative to consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal.
References
Essential Safety and Logistical Information for Handling 3-(Methyl(pentyl)amino)propanoic acid hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for 3-(Methyl(pentyl)amino)propanoic acid hydrochloride (CAS No. 625120-81-2).
Chemical and Physical Properties
A summary of the key physical and chemical properties is provided below. This substance should be stored in a refrigerator.[1]
| Property | Value |
| Molecular Formula | C₉H₁₉NO₂·HCl[1][2] |
| Molecular Weight | 209.71 g/mol [1][2][3] |
| Melting Point | 101-103°C[1] |
| Boiling Point | 299.2°C at 760 mmHg[1] |
| Flash Point | 134.7°C[1] |
| Solubility | Slightly soluble in Methanol and Water[1] |
| Appearance | Solid |
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin corrosion/irritation: Category 2[4]
-
Serious eye damage/eye irritation: Category 2[4]
-
Specific target organ toxicity (single exposure): Category 3, may cause respiratory irritation.[3][4]
Hazard Statements:
-
Causes skin irritation.[4]
-
Causes serious eye irritation.[4]
-
May cause respiratory irritation.[4]
-
Harmful if swallowed.[3]
-
May cause an allergic skin reaction.[3]
-
Suspected of causing genetic defects.[3]
Signal Word: Warning[4]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the most critical step in mitigating exposure risks. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[5][6] | To protect eyes from splashes and airborne particles.[5] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[5] A chemical-resistant lab coat or apron.[5][7] | To prevent skin contact and contamination of personal clothing.[5] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for acid gas should be used when handling the powder outside of a chemical fume hood or if dust is generated.[5][7][8] | To protect against the inhalation of harmful dust and vapors.[5] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[5] | To protect feet from spills.[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Work Area: All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[7]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[5][6]
2. Handling the Compound:
-
Personal Protective Equipment: Don all required PPE as detailed in the table above before handling the chemical.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[9]
-
Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent. If diluting an acidic solution, always add acid to water, never the other way around.[5]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[10] Do not breathe dust or vapors.[10]
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[4] Remove contaminated clothing and wash it before reuse.[4]
3. Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Location: Store in a refrigerator as recommended.[1] Store in a dedicated, corrosion-resistant cabinet away from incompatible materials such as bases and oxidizing agents.[5]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[4] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately.[9][10] |
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the material.[9]
-
Containment and Cleanup: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[9] Do not let the product enter drains.[9]
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, disposable labware, and absorbent materials, should be collected in a designated hazardous waste container.
-
Unused Product: Unused or surplus material should be disposed of as hazardous waste. Do not dispose of it in the regular trash or down the drain.
2. Waste Disposal:
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
-
Professional Disposal: Dispose of the waste through a licensed professional waste disposal service.[9] The disposal method may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Adherence to these safety and logistical protocols will help ensure a safe laboratory environment for all personnel involved in the handling of this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before commencing any work.
References
- 1. lookchem.com [lookchem.com]
- 2. GSRS [precision.fda.gov]
- 3. 3-(N-Methylpentylamino)propionic acid hydrochloride | C9H20ClNO2 | CID 16726423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lgcstandards.com [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. marathonrefinerycontractor.com [marathonrefinerycontractor.com]
- 7. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 8. Personal Protective Equipment (Chapter 15) - Koenig and Schultz's Disaster Medicine [cambridge.org]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
